molecular formula C₄¹³CH₁₂O₅ B1161293 D-[5-13C]Xylitol

D-[5-13C]Xylitol

カタログ番号: B1161293
分子量: 153.14
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-[5-13C]Xylitol is a useful research compound. Its molecular formula is C₄¹³CH₁₂O₅ and its molecular weight is 153.14. The purity is usually 95%.
BenchChem offers high-quality D-[5-13C]Xylitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-[5-13C]Xylitol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₄¹³CH₁₂O₅

分子量

153.14

製品の起源

United States
Foundational & Exploratory

Mechanism of D-[5-13C]xylitol metabolism in yeast and bacteria

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to D-[5-¹³C]Xylitol Metabolism in Microbial Systems

Executive Summary

The metabolic routing of five-carbon sugar alcohols is a cornerstone of modern biomanufacturing and strain engineering. Xylitol, a highly valued polyol in the pharmaceutical and food industries, presents unique metabolic challenges due to the strict cofactor dependencies of its assimilation pathways[1]. This whitepaper provides a comprehensive mechanistic breakdown of D-[5-¹³C]xylitol metabolism in yeast and bacterial platforms. By utilizing position-specific ¹³C-isotope tracing, researchers can map intracellular carbon fluxes, resolve the isotopic symmetry of the Pentose Phosphate Pathway (PPP), and engineer strains to overcome rate-limiting cofactor imbalances[2],[3].

The Mechanistic Interface of Xylitol Metabolism

Xylitol metabolism serves as a critical bridge between exogenous pentose assimilation and the central carbon metabolism (glycolysis and the PPP)[4].

In Yeast (Saccharomyces cerevisiae / Pichia pastoris): Yeast species typically metabolize xylose and xylitol via an oxidoreductase pathway. Xylose is reduced to xylitol by Xylose Reductase (XR), a step that consumes NADPH (and to a lesser extent, NADH). Xylitol is subsequently oxidized to D-xylulose by Xylitol Dehydrogenase (XDH), strictly requiring NAD⁺[2],[5]. This creates a severe intracellular cofactor imbalance under anaerobic conditions, leading to xylitol accumulation[5]. When exogenous D-[5-¹³C]xylitol is fed directly to the cells, it bypasses the XR step, and is converted to D-[5-¹³C]xylulose, which is then phosphorylated by Xylulokinase (XK) to form D-[5-¹³C]xylulose-5-phosphate (Xu5P), the primary entry point into the non-oxidative PPP[4].

In Bacteria (Escherichia coli): Wild-type E. coli typically isomerizes xylose directly to xylulose via Xylose Isomerase (XI), bypassing xylitol entirely[6]. However, in recombinant strains engineered for xylitol production or consumption, the Embden–Meyerhof–Parnas (EMP) pathway and the PPP are heavily manipulated. For instance, deleting the pgi gene (phosphoglucose isomerase) and overexpressing zwf (glucose-6-phosphate dehydrogenase) forces carbon flux through the oxidative PPP, drastically increasing the intracellular NADPH pool required to drive xylitol biosynthesis[7].

Carbon Transition Causality: Why D-[5-¹³C]Xylitol?

In ¹³C-Metabolic Flux Analysis (¹³C-MFA), selecting the correct isotopic tracer is paramount. If uniformly labeled [U-¹³C]xylitol is used, the downstream metabolites in the PPP will all shift uniformly in mass, obscuring the specific cleavage and condensation rates of reversible enzymes.

By using D-[5-¹³C]xylitol, the label is isolated at the C5 position. When[5-¹³C]Xu5P enters the Transketolase (TKT) reaction, TKT cleaves the C1-C2 ketol group and transfers it to Ribose-5-Phosphate (R5P)[3]. Because the ¹³C label is at C5, it remains in the 3-carbon leaving group, yielding specifically [3-¹³C]Glyceraldehyde-3-Phosphate (GAP) [3]. Tracking this precise M+1 mass shift allows computational models to accurately calculate the bidirectional flux of the non-oxidative PPP.

Pathway cluster_TKT Transketolase (TKT) Cleavage Xylitol D-[5-¹³C]Xylitol (C1-C2-C3-C4-C5) Xylulose D-[5-¹³C]Xylulose (C1-C2-C3-C4-C5) Xylitol->Xylulose XDH (Yeast) / XI (Bacteria) NAD⁺ → NADH Xu5P D-[5-¹³C]Xylulose-5-P (C1-C2-C3-C4-*C5) Xylulose->Xu5P Xylulokinase (XK) ATP → ADP GAP [3-¹³C]Glyceraldehyde-3-P (C1-C2-*C3) Xu5P->GAP C3-C4-C5 Remainder S7P Sedoheptulose-7-P (Unlabeled) Xu5P->S7P C1-C2 Transfer R5P Ribose-5-P (Unlabeled) R5P->S7P Accepts C1-C2

Fig 1: Metabolic routing of D-[5-¹³C]xylitol through the Pentose Phosphate Pathway.

Experimental Methodology: ¹³C-MFA Protocol

To generate trustworthy, high-resolution flux maps, the experimental protocol must function as a self-validating system. The following methodology outlines the standard procedure for conducting ¹³C-MFA using D-[5-¹³C]xylitol in microbial cultures[6],[8].

Step 1: Isotopic Cultivation Inoculate the engineered strain into a defined minimal medium (e.g., Yeast Nitrogen Base without amino acids) containing 10–20 g/L of D-[5-¹³C]xylitol as the sole carbon source[6]. Causality: Using complex media (like yeast extract) introduces unlabeled amino acids and carbon sources, which causes isotopic dilution and skews the Mass Isotopomer Distribution (MID)[2].

Step 2: Metabolic Quenching Harvest cells in the mid-exponential growth phase (OD₆₀₀ ~ 0.5–1.0). Rapidly inject 5 mL of the culture into 25 mL of pure methanol pre-chilled to -40°C in a cold ethanol bath[6]. Causality: Intracellular metabolite turnover times are on the order of milliseconds. The extreme cold instantly denatures enzymatic activity, halting metabolism. Crucially, the methanol concentration and temperature are optimized to prevent the cell membrane from rupturing, ensuring that intracellular metabolites do not leak into the supernatant before extraction[6].

Step 3: Intracellular Extraction (Self-Validating Step) Centrifuge the quenched cells at -10°C, discard the supernatant, and resuspend the pellet in boiling ethanol (or cold methanol/chloroform) to lyse the cells. Self-Validation: Prior to lysis, spike the sample with a known concentration of uniformly labeled[U-¹³C] cell extract[6]. Because the internal standard is chemically identical to the target metabolites but fully heavy-labeled, it perfectly corrects for any matrix effects, ion suppression, or physical losses during the extraction and mass spectrometry phases.

Step 4: GC-MS / LC-MS Analysis Derivatize the dried extract (e.g., using methoxyamine and TMS) to increase volatility for GC-MS analysis, or use LC-MS for underivatized sugar phosphates. Measure the MIDs of central metabolites and proteinogenic amino acids[2],[8].

Step 5: Computational Flux Fitting Input the raw MID data into a metabolic network model (e.g., using MATLAB-based MFA software). The software uses iterative algorithms to minimize the variance between the experimentally measured MIDs and the simulated MIDs, yielding a quantitative map of intracellular fluxes[8].

Workflow Cultivation 1. Isotopic Cultivation Feed D-[5-¹³C]xylitol in minimal media Quenching 2. Metabolic Quenching Rapid injection into -40°C Methanol Cultivation->Quenching Prevents turnover Extraction 3. Metabolite Extraction Spike with U-¹³C Internal Standard Quenching->Extraction Lyses cells Analysis 4. GC-MS / LC-MS Analysis Quantify Mass Isotopomer Distributions Extraction->Analysis Corrects matrix effects Modeling 5. ¹³C-MFA Computation Iterative flux fitting via network models Analysis->Modeling Isotopic data input

Fig 2: Self-validating ¹³C-MFA experimental workflow for microbial systems.

Quantitative Data Interpretation

When D-[5-¹³C]xylitol is successfully assimilated, the ¹³C label propagates through the PPP and glycolysis in highly predictable patterns. The table below summarizes the expected dominant Mass Isotopomer Distributions (MIDs) and the mechanistic rationale for each shift.

Intracellular MetaboliteDominant IsotopomerMechanistic Origin & Pathway Causality
Xylulose-5-Phosphate M+1Direct phosphorylation of [5-¹³C]xylulose by XK. The label remains at C5.
Glyceraldehyde-3-P (GAP) M+1Formed from the C3-C4-C5 remainder of Xu5P after TKT cleaves C1-C2[3].
Sedoheptulose-7-Phosphate M+0Formed from the condensation of unlabeled R5P and the unlabeled C1-C2 from Xu5P.
Pyruvate M+1Downstream product of glycolysis derived directly from [3-¹³C]GAP.
Alanine M+1Generated via direct transamination of[3-¹³C]Pyruvate.
Erythrose-4-Phosphate M+0 / M+1Ratio depends strictly on the bidirectional exchange rate of Transaldolase (TAL).

Table 1: Expected Mass Isotopomer Distribution (MID) shifts in central carbon metabolites when fed D-[5-¹³C]xylitol.

Strategic Applications in Strain Engineering

Understanding the exact flux of xylitol metabolism empowers drug development professionals and metabolic engineers to rationally design superior microbial cell factories.

  • Overcoming the Cofactor Bottleneck: By analyzing ¹³C-MFA data, researchers discovered that the oxidative PPP in recombinant S. cerevisiae is naturally upregulated to provide the NADPH required by the fungal xylose pathway[2]. However, this upregulation drains carbon as CO₂. By strategically deleting the GND1 or ZWF1 genes (blocking the oxidative PPP), engineers can force a reduction in xylitol byproduct formation and significantly increase the ethanol yield from xylose[5].

  • Maximizing Xylitol Biosynthesis: Conversely, if xylitol is the desired end-product, bacterial platforms like E. coli can be engineered to maximize NADPH pools. Deleting EMP pathway genes (like pgi, pfkA, pfkB) forces glucose metabolism entirely through the PPP, hyper-accumulating NADPH and driving high-titer bioconversion of xylose to xylitol[7].

References

  • Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. NIH PubMed Central.[Link]

  • The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis. MDPI.[Link]

  • Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose. NIH PubMed Central.[Link]

  • Engineering the pentose phosphate pathway of Saccharomyces cerevisiae for production of ethanol and xylitol. Helda (University of Helsinki).[Link]

  • Increasing NADPH Availability for Xylitol Production via Pentose-Phosphate-Pathway Gene Overexpression and Embden–Meyerhof–Parnas-Pathway Gene Deletion in Escherichia coli. ACS Journal of Agricultural and Food Chemistry.[Link]

  • Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. NIH PubMed Central.[Link]

  • 13C-Based Metabolic Flux Analysis in Yeast: The Pichia pastoris Case. Springer Protocols.[Link]

Sources

Decoding the Pharmacokinetics of D-[5-13C]Xylitol in Mammalian Cell Cultures: A Comprehensive Guide to Isotopic Tracing and Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in metabolomics and fluxomics, I frequently observe researchers struggling to resolve the complex, bidirectional fluxes of the non-oxidative Pentose Phosphate Pathway (PPP). Relying exclusively on standard [U-13C6]glucose often results in extensive isotopic scrambling, obscuring fine kinetic barriers [](). The choice of isotopic tracer fundamentally dictates the precision of flux estimation in complex mammalian systems 1.

D-[5-13C]xylitol offers a highly targeted, elegant alternative. By introducing a single heavy carbon at the C5 position of this pentitol, we generate a distinct positional isotopomer signature that bypasses upper glycolysis and propagates cleanly through the PPP. This whitepaper provides an in-depth, self-validating methodological framework for utilizing D-[5-13C]xylitol in mammalian cell cultures.

Mechanistic Pathway Dynamics: The Glucuronate-Xylulose Axis

Unlike glucose, which is immediately phosphorylated by hexokinase, D-xylitol enters the mammalian metabolic network via the glucuronate-xylulose pathway 2. In hepatocytes and specific tumor lines, extracellular D-[5-13C]xylitol is imported via GLUT transporters.

The Causality of Label Preservation: Once intracellular, xylitol dehydrogenase oxidizes the tracer to D-[5-13C]xylulose, which is subsequently phosphorylated by D-xylulokinase to yield D-[5-13C]xylulose-5-phosphate (Xu5P). Crucially, the 13C label at the C5 position remains strictly conserved during these initial activation steps. When this labeled Xu5P enters the non-oxidative PPP, transketolase (transferring 2-carbon units) and transaldolase (transferring 3-carbon units) distribute the heavy carbon into highly specific positions of fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP).

Pathway Xylitol D-[5-13C]Xylitol (Extracellular) Xylitol_int D-[5-13C]Xylitol (Intracellular) Xylitol->Xylitol_int GLUT Transporters Xylulose D-[5-13C]Xylulose Xylitol_int->Xylulose Xylitol Dehydrogenase Xu5P D-[5-13C]Xylulose-5-Phosphate Xylulose->Xu5P D-Xylulokinase PPP Non-Oxidative PPP (Transketolase / Transaldolase) Xu5P->PPP Epimerase/Isomerase F6P Fructose-6-Phosphate (13C-labeled) PPP->F6P GAP Glyceraldehyde-3-Phosphate (13C-labeled) PPP->GAP

Metabolic routing of D-[5-13C]xylitol into the Pentose Phosphate Pathway.

Experimental Methodology: A Self-Validating Protocol

To extract meaningful pharmacokinetic data, your experimental protocol must be designed as a self-validating system. The turnover rates of intracellular sugar phosphates are on the order of milliseconds to seconds; therefore, any delay in metabolic quenching will result in artefactual relaxation of the isotopic steady state 3.

Step-by-Step Workflow
  • Cell Culture & Adaptation: Plate mammalian cells and allow adherence. 12 hours prior to the experiment, transition the cells to a low-glucose medium supplemented with dialyzed FBS.

    • Causality: Endogenous unlabeled glucose dilutes the 13C tracer pool, severely reducing the signal-to-noise ratio of downstream Mass Isotopologue Distributions (MIDs).

  • Isotope Introduction: Spike the media with 2-5 mM D-[5-13C]xylitol. For dynamic (non-stationary) MFA, extract time-course samples at precise intervals (e.g., 0, 5, 15, 30, and 60 minutes).

  • Metabolic Quenching: Rapidly aspirate the media and immediately submerge the cells in -80°C HPLC-grade methanol.

    • Causality: Cold methanol instantly denatures metabolic enzymes, halting flux in <100 milliseconds. This preserves highly labile intermediates like Xu5P and ATP.

  • Metabolite Extraction: Perform a biphasic liquid-liquid extraction using a Chloroform/Methanol/Water (1:2:1 v/v) system 4.

    • Causality: Mammalian cells possess complex lipidomes that cause severe ion suppression during LC-MS/MS. The dense chloroform layer acts as a sink for non-polar lipids, while the upper aqueous layer retains the highly polar 13C-labeled sugar phosphates.

  • System Validation (The Trustworthiness Check): Calculate the adenylate energy charge (ATP + 0.5*ADP) / (ATP + ADP + AMP) from the LC-MS/MS data. An energy charge > 0.85 confirms that the quenching was sufficiently rapid to prevent hypoxic or ATP-depleting artifacts, proving the system's integrity.

Workflow Step1 1. Cell Culture Equilibrate in low-glucose media Step2 2. Isotope Introduction Spike D-[5-13C]xylitol (2-5 mM) Step1->Step2 Step3 3. Metabolic Quenching Rapid cold methanol (-80°C) Step2->Step3 Step4 4. Metabolite Extraction Biphasic phase separation Step3->Step4 Step5 5. Analytical Detection LC-MS/MS & 13C-NMR Step4->Step5 Step6 6. 13C-MFA Modeling Isotopomer network fitting Step5->Step6

Step-by-step experimental workflow for 13C-Metabolic Flux Analysis using D-[5-13C]xylitol.

Data Acquisition & Quantitative Analysis

The detection of D-[5-13C]xylitol metabolites requires high-resolution analytical platforms. We primarily utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy. While LC-MS/MS provides exceptional sensitivity for MIDs, 13C-NMR is unparalleled for positional isotopomer analysis, allowing us to pinpoint the exact carbon atom carrying the 13C label [[5]](). Furthermore, hyperpolarized 13C-NMR can be utilized for real-time, sub-second metabolic tracking in living cell cultures [[6]]().

Table 1: Quantitative Comparison of Analytical Modalities
Analytical ModalityPrimary OutputSensitivityStructural ResolutionBest Use Case
LC-MS/MS Mass Isotopologue Distributions (MIDs)High (Femtomolar)Low (Cannot distinguish positional isomers easily)High-throughput fluxomics and trace metabolite detection
13C-NMR Positional IsotopomersModerate (Micromolar)High (Exact carbon position identified)Resolving complex scrambling in the TCA cycle and PPP
Table 2: Expected Mass Isotopologue Distribution (MID) Shifts

When utilizing D-[5-13C]xylitol, specific M+1 and M+2 shifts act as direct readouts for pathway activity.

MetaboliteUnlabeled (M+0)Expected Major IsotopologueMechanistic Rationale
Xylulose-5-Phosphate 230.01 m/zM+1Direct phosphorylation of D-[5-13C]xylulose
Fructose-6-Phosphate 260.03 m/zM+1, M+2Transketolase/Transaldolase recombination of labeled pentoses
Glyceraldehyde-3-Phosphate 170.00 m/zM+1Cleavage product of labeled F6P or direct transketolase product
Lactate 89.02 m/zM+1Downstream glycolytic product of labeled GAP

Pharmacokinetic Modeling (13C-MFA)

The final step is translating raw MIDs into absolute intracellular fluxes (mmol/gDW/hr). This requires solving an overdetermined system of non-linear equations mapping the isotopomer network. By utilizing the specific M+1 shifts generated by D-[5-13C]xylitol, we can tightly constrain the confidence intervals for transketolase and transaldolase fluxes—a feat nearly impossible with [U-13C]glucose alone, which saturates the network and masks subtle recycling events 1.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: A roadmap for interpreting 13C metabolite labeling patterns from cells Source: MIT Open Access Articles URL
  • Title: Hyperpolarized 13C NMR studies of glucose metabolism in living breast cancer cell cultures Source: Weizmann Institute of Science URL
  • Title: 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo Source: bioRxiv URL
  • Source: National Institutes of Health (NIH)

Sources

D-[5-13C]Xylitol in Aqueous Solutions: Stability, Degradation Kinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of metabolic flux analysis (MFA) and therapeutic drug monitoring, stable isotope-labeled compounds are indispensable. D-[5-13C]xylitol serves as a highly precise tracer for elucidating pentose phosphate pathway dynamics and as an internal standard for clinical mass spectrometry 1. However, the assumption that sugar alcohols are universally inert in aqueous solutions can lead to critical analytical artifacts.

As a Senior Application Scientist, I have structured this guide to move beyond basic stability data. We will deconstruct the thermodynamic and kinetic vulnerabilities of D-[5-13C]xylitol in aqueous environments, map its degradation pathways under stress, and establish self-validating experimental protocols to ensure absolute data integrity in your analytical workflows.

Mechanistic Foundations of Aqueous Stability

Structurally, xylitol is a five-carbon sugar alcohol (polyol). Because it lacks the reactive aldehyde or ketone carbonyl groups found in reducing sugars like xylose, it is fundamentally immune to Maillard browning reactions and resists mild aqueous hydrolysis.

Isotopic Integrity at the C5 Position

The placement of the heavy carbon isotope at the C5 position is metabolically strategic. Unlike C1-labeled sugars, which rapidly lose their label as 13CO2​ during early decarboxylation events in cellular respiration, the C5 label is retained deeper into metabolic networks. In a pure aqueous solution, the C-C and C-H bonds surrounding the 13C nucleus require high activation energies to cleave. Consequently, D-[5-13C]xylitol exhibits exceptional stability under physiological conditions and even in highly alkaline environments, showing no chemical degradation in solutions as harsh as 2.5 mol/L NaOH 2.

Vulnerabilities Under Stress

Despite its baseline stability, D-[5-13C]xylitol is not indestructible. When subjected to extreme thermal stress, acidic conditions, or transition metal catalysts, the molecule undergoes predictable degradation. Understanding these pathways is critical when designing sterilization protocols (e.g., autoclaving) or when utilizing the tracer in harsh industrial bioprocessing environments.

Degradation Pathways in Aqueous Solutions

When the activation energy threshold is breached, D-[5-13C]xylitol degrades via three primary mechanisms:

  • Aqueous Phase Reforming (APR): Under hydrothermal conditions (175–225 °C) in the presence of metal catalysts (e.g., Pt or Pd), xylitol undergoes extensive C-C and C-O bond cleavage. This catalytic reforming yields gaseous products, primarily H2​ , CO2​ , and light alkanes 3. In the case of D-[5-13C]xylitol, this pathway results in the irreversible loss of the isotope label into the gas phase as 13CO2​ or 13C -alkanes.

  • Acid-Catalyzed Dehydration: At low pH combined with high temperatures, xylitol undergoes multistep dehydration. A key intermediate in this pathway is furfural 3.

  • Oxidation/Dehydrogenation: Exposure to strong oxidants or specific enzymatic/catalytic conditions can strip hydrogen from the polyol backbone, reverting it to D-[5-13C]xylose or other oxidized derivatives.

Pathway Xylitol D-[5-13C]Xylitol (Aqueous Solution) Dehydration Acidic Dehydration (pH < 3, T > 150°C) Xylitol->Dehydration H+ / Heat Oxidation Oxidation / Dehydrogenation (Catalyst / Oxidants) Xylitol->Oxidation -H2 APR Aqueous Phase Reforming (Pt/Pd Catalyst, T > 200°C) Xylitol->APR Hydrothermal Cleavage Furfural Furfural + Intermediates (Potential 13C Loss) Dehydration->Furfural Xylose D-[5-13C]Xylose Oxidation->Xylose Gases H2, CO2, Alkanes (13CO2 / 13C-Alkanes) APR->Gases

Fig 1: Primary degradation pathways of D-[5-13C]xylitol in aqueous environments under stress.

Quantitative Stability Profile

To guide experimental design, the following table summarizes the stability and degradation kinetics of aqueous xylitol under varying physicochemical conditions.

Environmental ConditionTemperatureCatalyst / AdditivePrimary Outcome / DegradationRef.
Physiological / Storage 4 °C to 37 °CNone (Neutral pH)Highly stable; no measurable degradation.1
Strong Alkaline Ambient2.5 M NaOHStable; no chemical reaction observed.2
Acidic Hydrothermal 175 °C1.5 wt% Formic AcidPartial conversion; multistep dehydration to furfural.3
Aqueous Phase Reforming 200 °C - 225 °CPt/Pd on CarbonExtensive C-C cleavage; yields H2​ , CO2​ , alkanes.3

Experimental Protocols: Stability Assessment & MFA Tracing

To accurately quantify D-[5-13C]xylitol and its degradants, we must employ a methodology that prevents artifactual degradation during sample preparation.

The Causality of Method Selection: Standard Reversed-Phase Liquid Chromatography (RPLC) fails for xylitol because the molecule is highly hydrophilic; it elutes in the void volume, leading to severe ion suppression from sample matrix salts. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard. HILIC provides excellent retention for polar sugar metabolites, allowing for precise determination of the Mass Isotopologue Distribution (MID) 4.

Workflow Prep 1. Sample Prep Buffer + 13C-Xylitol Stress 2. Stress Induction Thermal/pH/Catalytic Prep->Stress Quench 3. Quenching Rapid Cooling Stress->Quench Analysis 4. HILIC-HRMS MID Quantification Quench->Analysis Data 5. Kinetic Modeling Isotope Stability Analysis->Data

Fig 2: Self-validating experimental workflow for assessing 13C-xylitol isotopic stability.

Protocol 1: Accelerated Degradation Testing (Self-Validating System)

This protocol utilizes a dual-isotope spike approach. By introducing a fully deuterated internal standard after the stress event but before extraction, we decouple true chemical degradation from sample-handling losses.

  • Sample Preparation: Prepare a 10 mM solution of D-[5-13C]xylitol in a highly buffered aqueous matrix (e.g., 100 mM phosphate buffer). Causality: Strong buffering prevents auto-catalytic pH drops that occur if acidic degradants (like formic acid) begin to form.

  • Stress Induction: Seal the solution in a pressure-rated glass reactor. Apply targeted stress (e.g., 150 °C for 4 hours).

  • Reaction Quenching: Immediately submerge the reactor in an ice-water bath to drop the temperature below 4 °C within 60 seconds. Causality: Rapid thermal quenching freezes the kinetic state, preventing continued low-level degradation during the cooling phase.

  • Internal Standard Spiking (The Validation Step): Spike the quenched sample with a known concentration of D-[U-D8]xylitol (octa-deuterated xylitol).

    • Self-Validation Logic: If the final HRMS analysis shows a drop in absolute signal for both the 13C and Deuterium isotopes, the loss is due to matrix suppression or extraction inefficiency. If the 13C /Deuterium ratio drops, true chemical degradation of the D-[5-13C]xylitol has occurred.

Protocol 2: HILIC-HRMS Quantification
  • Solvent Extraction: Dilute the quenched, spiked sample 1:10 in cold Acetonitrile (ACN) to precipitate bulk salts and proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL of the supernatant onto a HILIC column (e.g., Waters BEH Amide). Use a mobile phase gradient of ACN and Water containing 10 mM ammonium acetate (pH 9.0). Causality: Basic pH in the mobile phase ensures the sugar alcohol remains deprotonated, improving peak shape and negative-ion MS sensitivity.

  • Mass Spectrometry: Operate the HRMS in negative electrospray ionization (ESI-) mode. Extract the exact masses for the M0 (unlabeled, if present), M+1 (the D-[5-13C]xylitol target), and the internal standard.

  • Data Processing: Calculate the Mass Isotopologue Distribution (MID) to verify that the 13C label has not been scrambled or cleaved.

References

  • Title: Xylitol-1-13C (Xylite-1-13C)
  • Title: Xylitol Properties and Identification Source: IOSR Journal URL
  • Source: Catalysis Science & Technology (RSC Publishing)
  • Source: Analytical Methods (RSC Publishing)

Sources

Tracing the Carbon Web: Isotopic Enrichment Distribution of D-[5-13C]Xylitol in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in metabolic engineering and metabolomics, I frequently encounter a critical limitation in standard analytical workflows: measuring static metabolite concentrations provides merely a snapshot of cellular state, revealing little about the dynamic traffic traversing biochemical routes. To truly map metabolic flux—particularly through complex, reversible networks like the Pentose Phosphate Pathway (PPP)—we must deploy precision stable isotope tracers.

While uniformly labeled tracers (e.g., [U-13C]glucose or [U-13C]xylitol) are excellent for broad network illumination, they often result in isotopic scrambling that obscures specific enzymatic branch points. Here, positional tracers like D-[5-13C]xylitol offer unparalleled resolution. This technical guide explores the mechanistic rationale, isotopic distribution, and self-validating experimental protocols required to deploy D-[5-13C]xylitol for high-resolution metabolic flux analysis.

The Mechanistic Rationale: Why Target the C5 Position?

D-Xylitol is a five-carbon sugar alcohol heavily utilized in biomanufacturing (e.g., yeast fermentation) and mammalian parenteral nutrition. Upon cellular entry, its metabolism is initiated by xylitol dehydrogenase (XDH), which oxidizes the C2 position to yield D-xylulose, followed by phosphorylation via xylulokinase (XK) to form D-xylulose-5-phosphate (Xu5P) (1[1]).

Xu5P is the critical entry node into the non-oxidative PPP. The causality behind selecting a C5-labeled tracer lies in the specific cleavage mechanics of the PPP enzymes:

  • Transketolase (TK): TK transfers a 2-carbon ketol unit (C1-C2) from Xu5P to an aldose acceptor (such as Ribose-5-Phosphate). The remaining 3-carbon fragment (C3-C4-C5 of Xu5P) is released as Glyceraldehyde-3-Phosphate (GAP).

  • The C5 Advantage: By utilizing D-[5-13C]xylitol, the heavy isotope is strictly conserved in the C3 position of GAP. Unlike [1-13C]xylitol—which transfers its label into the complex Sedoheptulose-7-Phosphate (S7P) pool—the C5 label directly tracks the lower 3-carbon fragment. This allows us to unambiguously measure the direct flux of xylitol-derived carbon into lower glycolysis (pyruvate and lactate) without the dilution effects of S7P/Fructose-6-Phosphate (F6P) cycling.

Metabolic Routing and Isotopic Distribution

To accurately interpret mass isotopomer distributions (MIDs), we must map the exact atom transitions. When[5-13C]Xu5P interacts with unlabeled Ribose-5-Phosphate via Transketolase, it yields unlabeled S7P and [3-13C]GAP .

If this [3-13C]GAP is subsequently utilized by Transaldolase (TA)—which transfers a 3-carbon unit from S7P onto GAP—the resulting 6-carbon sugar, Fructose-6-Phosphate, will be labeled exclusively at the C6 position ([6-13C]F6P ). Alternatively, if the [3-13C]GAP proceeds down the glycolytic payoff phase, it yields [3-13C]Pyruvate .

G Xylitol D-[5-13C]Xylitol XDH Xylitol Dehydrogenase Xylitol->XDH Xylulose D-[5-13C]Xylulose XK Xylulokinase Xylulose->XK Xu5P D-[5-13C]Xylulose-5-P TK Transketolase Xu5P->TK GAP [3-13C]Glyceraldehyde-3-P TA Transaldolase GAP->TA Glycolysis Glycolysis GAP->Glycolysis S7P Sedoheptulose-7-P (Unlabeled) S7P->TA F6P [6-13C]Fructose-6-P Pyr [3-13C]Pyruvate XDH->Xylulose XK->Xu5P TK->GAP TK->S7P TA->F6P Glycolysis->Pyr

Metabolic routing of D-[5-13C]xylitol through the Pentose Phosphate Pathway and Glycolysis.

Quantitative Data Presentation

Assuming isotopic steady state and 100% tracer fractional enrichment in the feed, the expected theoretical mass shifts are summarized below.

Table 1: Expected Mass Isotopomer Distribution (MID) and Carbon Transitions

MetaboliteUnlabeled MIDD-[5-13C]Xylitol MIDLabeled Carbon PositionMetabolic Origin
D-Xylulose-5-PhosphateM+0 (>98%)M+1 (>95%)C5Xylulokinase
Glyceraldehyde-3-PhosphateM+0 (>98%)M+1 (>95%)C3Transketolase
Sedoheptulose-7-PhosphateM+0 (>98%)M+0 (>95%)UnlabeledTransketolase
Fructose-6-PhosphateM+0 (>98%)M+1 (>95%)C6Transaldolase
PyruvateM+0 (>98%)M+1 (>95%)C3Glycolysis

(Note: Real-world fractional enrichments will be lower due to dilution from endogenous unlabeled carbon sources, such as glycogen breakdown or amino acid catabolism).

Experimental Methodology: A Self-Validating 13C-Xylitol Flux Protocol

To ensure data integrity, every metabolic flux protocol must be a self-validating system. This means incorporating internal checks for isotopic steady state, extraction efficiency, and natural abundance correction (2[2]).

Step-by-Step Methodology

Step 1: Tracer Administration & Steady-State Validation

  • Action: Culture cells in media containing D-[5-13C]xylitol (99% atom enrichment) as the primary carbon source. Run a parallel biological control using unlabeled D-xylitol to empirically establish natural 13C background levels.

  • Causality: Sampling must occur at isotopic steady state. To validate this, extract samples at three consecutive time points (e.g., 12h, 16h, 24h). The system validates itself if the variance in the M+1 enrichment of GAP and F6P is <5% between the final two time points.

Step 2: Rapid Quenching

  • Action: Instantly quench cellular metabolism by plunging the sample into an 80:20 Methanol:Water solution pre-chilled to -80°C.

  • Causality: Intracellular metabolites like ATP and GAP turn over in a matter of seconds. Rapid cold quenching prevents enzymatic degradation and halts flux instantly, ensuring the captured MID reflects the true in vivo state.

Step 3: Biphasic Metabolite Extraction

  • Action: Add cold chloroform to the quenched mixture to induce a biphasic separation (Chloroform/Methanol/Water). Spike in a heavily labeled internal standard (e.g., 13C15N-amino acid mix) prior to vortexing and centrifugation.

  • Causality: Sugar phosphates are highly polar. The biphasic extraction partitions these polar metabolites into the upper aqueous phase while precipitating proteins at the interphase and sequestering lipids into the lower organic phase. The internal standard validates extraction recovery rates.

Step 4: Targeted HILIC LC-MS/MS Analysis

  • Action: Analyze the lyophilized aqueous phase using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.

  • Causality: Standard reverse-phase (C18) columns fail to retain highly hydrophilic intermediates like Xu5P and GAP. HILIC is mandatory to resolve these critical isomers and prevent ion suppression (3[3]).

Step 5: Natural Abundance Correction

  • Action: Process raw MS data through isotope correction software (e.g., IsoCor) using the empirical data generated from the unlabeled control group.

  • Causality: Carbon naturally contains ~1.1% 13C. A 6-carbon molecule like F6P will naturally exhibit an M+1 peak of ~6.6%. The software subtracts this background to reveal the true tracer-derived fractional enrichment.

Workflow A 1. Tracer Feeding (Steady-State) B 2. Rapid Quenching (-80°C MeOH/H2O) A->B C 3. Biphasic Extraction (Metabolite Isolation) B->C D 4. HILIC LC-MS/MS (Isotopomer Resolution) C->D E 5. Flux Analysis (Isotope Correction) D->E

Self-validating experimental workflow for 13C-xylitol metabolic flux analysis.

Advanced Applications: Deconvoluting Alternative Pathways

The precision of D-[5-13C]xylitol extends beyond standard eukaryotic PPP analysis. In metabolic engineering, certain microbes (e.g., Clostridium acetobutylicum or engineered yeasts) utilize the phosphoketolase pathway for pentose catabolism.

Phosphoketolase cleaves Xu5P directly into Acetyl-Phosphate (C1-C2) and GAP (C3-C4-C5) (4[4]). If D-[5-13C]xylitol is fed to these organisms, the resulting Acetyl-Phosphate pool remains entirely unlabeled (M+0), while the GAP pool becomes M+1 enriched. By comparing the enrichment ratio of Acetyl-CoA to Pyruvate, researchers can mathematically calculate the exact split ratio between the phosphoketolase pathway and the standard PPP—a feat impossible to achieve using uniformly labeled tracers or standard concentration-based metabolomics.

Furthermore, when applying these tracers in vivo, researchers must account for the recycling of endogenous CO2. While stable isotope profiling is routinely used to determine the botanical origin of bulk xylitol (e.g., C3 birch vs. C4 corn) (5[5]), tracking its in vivo metabolism requires careful monitoring of M+1 species generated from secondary carboxylation events, ensuring the primary C5-to-C3 carbon transition remains the focal point of the flux model.

References

  • A roadmap for interpreting 13C metabolite labeling patterns from cells Source: PMC - NIH URL
  • Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts Source: PMC - NIH URL
  • Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis Source: ASM Journals URL
  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Stable isotope (δ13C)

Sources

The Metabolic Flux Pathway of D-[5-13C]Xylitol: A Technical Guide to Probing the Non-Oxidative Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced metabolic engineering and pharmacokinetic profiling, stable isotope tracing is the gold standard for elucidating intracellular metabolic fluxes[1]. Among these tracers, D-[5-13C]xylitol serves as a highly specialized probe. Unlike uniformly labeled isotopes that flood the metabolic network with heavy carbons, site-specific labeling at the 5-carbon position provides a precise, unconfounded window into the non-oxidative Pentose Phosphate Pathway (PPP) .

This whitepaper provides an in-depth mechanistic analysis of the D-[5-13C]xylitol metabolic flux pathway. It is designed for researchers and drug development professionals who require rigorous, self-validating protocols for 13C-Metabolic Flux Analysis (13C-MFA) to evaluate cellular metabolic reprogramming, liver function, or engineered microbial fermentation[2].

Mechanistic Grounding: The Biochemical Fate of D-[5-13C]Xylitol

To utilize D-[5-13C]xylitol effectively, one must map the exact atom transitions through the enzymatic cascade. The metabolism of xylitol bypasses the oxidative branch of the PPP (which generates NADPH) and directly feeds into the non-oxidative branch[3].

Cellular Entry and Activation

Upon entering the cell, D-[5-13C]xylitol (a five-carbon sugar alcohol) is oxidized by xylitol dehydrogenase (an NAD+-dependent enzyme) to form D-[5-13C]xylulose. This intermediate is subsequently phosphorylated by xylulokinase (consuming one molecule of ATP) to yield [5-13C]xylulose-5-phosphate (Xu5P) . Throughout these initial activation steps, the 13C label remains firmly at the C5 position.

The Transketolase Cleavage Event

The critical node in this flux pathway is catalyzed by Transketolase (TKT) , a thiamine pyrophosphate (TPP)-dependent enzyme[4]. TKT catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor[5].

When [5-13C]Xu5P acts as the ketose donor, the enzymatic mechanism unfolds as follows:

  • Cleavage: TKT cleaves the carbon-carbon bond between C2 and C3 of [5-13C]Xu5P.

  • Transfer: The C1 and C2 carbons (which are unlabeled) are transferred to an aldose acceptor, typically Ribose-5-Phosphate (R5P), to form the seven-carbon sugar Sedoheptulose-7-Phosphate (S7P).

  • Release: The remaining three-carbon fragment from Xu5P—comprising C3, C4, and the 13C-labeled C5—is released as Glyceraldehyde-3-Phosphate (G3P) .

The Causality of the [5-13C] Choice: Why use [5-13C]xylitol instead of [1-13C]xylitol? If the label were at C1, the transketolase reaction would transfer the heavy carbon into Sedoheptulose-7-Phosphate. S7P immediately undergoes complex, reversible transaldolase reactions, leading to rapid isotopic scrambling. By placing the label at C5, the 13C atom is retained in the G3P fragment. Because G3P is numbered starting from its aldehyde carbon (formerly C3 of Xu5P), the C5 of Xu5P becomes the C3 of G3P . This [3-13C]G3P directly enters glycolysis or gluconeogenesis, providing a clean, linear readout of non-oxidative PPP flux into central carbon metabolism.

Pathway Xylitol D-[5-13C]Xylitol (C1-C2-C3-C4-*C5) Xylulose D-[5-13C]Xylulose (C1-C2-C3-C4-*C5) Xylitol->Xylulose Xylitol Dehydrogenase (NAD+ dependent) Xu5P [5-13C]Xylulose-5-Phosphate (C1-C2-C3-C4-*C5) Xylulose->Xu5P Xylulokinase (ATP dependent) G3P [3-13C]Glyceraldehyde-3-Phosphate (C3-C4-*C5) Xu5P->G3P Transketolase (TKT) Cleaves C1-C2 S7P Sedoheptulose-7-Phosphate (Receives Unlabeled C1-C2) Xu5P->S7P TKT transfers C1-C2 R5P Ribose-5-Phosphate (Unlabeled Acceptor) R5P->S7P Aldose Acceptor Glycolysis Glycolysis / Gluconeogenesis ([3-13C]Pyruvate / Lactate) G3P->Glycolysis Downstream Flux

Fig 1: Metabolic fate of D-[5-13C]xylitol through the non-oxidative pentose phosphate pathway.

Quantitative Data: Isotopic Labeling Patterns

To accurately model the flux, researchers must target specific Mass Isotopomer Distributions (MIDs) using LC-MS or GC-MS. The table below summarizes the expected mass shifts (M+x) for key metabolites when D-[5-13C]xylitol is the sole tracer.

MetaboliteCarbon Skeleton13C PositionExpected Mass ShiftMetabolic Significance
D-[5-13C]Xylitol C1-C2-C3-C4-C5C5M+1Primary Tracer Input
[5-13C]Xylulose-5-P C1-C2-C3-C4-C5C5M+1Entry node into Non-Oxidative PPP
Sedoheptulose-7-P C1-C2-C3-C4-C5-C6-C7UnlabeledM+0Receives unlabeled C1-C2 from Xu5P
[3-13C]Glyceraldehyde-3-P C1-C2-C3C3M+1Direct readout of Transketolase cleavage
[3-13C]Pyruvate C1-C2-C3C3M+1Glycolytic downstream integration

Experimental Protocols: 13C-Metabolic Flux Analysis (13C-MFA)

A successful 13C-MFA experiment is a self-validating system. Any delay in quenching or error in extraction will result in isotopic scrambling, rendering the data mathematically unsolvable. The following protocol ensures high-fidelity flux quantification[2].

Step-by-Step Methodology

Step 1: Tracer Administration & Steady-State Achievement

  • Action: Introduce D-[5-13C]xylitol into the biological system (e.g., cell culture media) at a defined concentration (typically 5-10 mM for in vitro studies).

  • Causality: The system must reach isotopic steady state before sampling. Because the PPP is highly active, isotopic steady state for intracellular intermediates is often reached within minutes, but downstream glycolytic intermediates may take 1-2 hours.

Step 2: Rapid Metabolic Quenching (Critical Step)

  • Action: Rapidly transfer the biological sample into a quenching solution of 80% cold methanol maintained at -80°C.

  • Causality: Intracellular metabolites in the PPP have turnover rates on the order of milliseconds to seconds. Quenching at -80°C instantly denatures enzymes and halts metabolic activity, preventing the artificial alteration of the Mass Isotopomer Distribution (MID) during the harvesting process.

Step 3: Metabolite Extraction (Phase Separation)

  • Action: Perform a liquid-liquid extraction using a Methanol/Acetonitrile/Water (e.g., 2:2:1 v/v/v) mixture. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Causality: This specific solvent ratio effectively precipitates large macromolecules while keeping highly polar sugar phosphates (like Xu5P and G3P) in the soluble fraction, ensuring high recovery rates for mass spectrometry.

Step 4: LC-MS/GC-MS Analysis

  • Action: Analyze the polar fraction using high-resolution mass spectrometry. If using GC-MS, derivatization (e.g., methoximation followed by silylation) is required to volatilize the sugar phosphates.

  • Causality: Isotope-dilution mass spectrometry allows for the simultaneous detection of the "light" (native) and "heavy" (13C-enriched) forms of the metabolites[6].

Step 5: Computational Flux Calculation

  • Action: Correct the raw MS data for natural isotopic abundance (e.g., natural 13C is ~1.1%). Input the corrected MIDs into an Elementary Metabolite Unit (EMU) modeling software (like INCA or 13CFLUX2) to estimate absolute intracellular fluxes.

Workflow Step1 1. Isotope Administration Infuse D-[5-13C]Xylitol into biological model Step2 2. Metabolic Quenching Rapid cooling (-80°C) to halt enzyme kinetics Step1->Step2 Step3 3. Metabolite Extraction Cold liquid-liquid phase separation Step2->Step3 Step4 4. Mass Spectrometry LC-MS/GC-MS for Mass Isotopomer Distribution Step3->Step4 Step5 5. Flux Calculation 13C-MFA computational modeling Step4->Step5

Fig 2: Standard 13C-Metabolic Flux Analysis (13C-MFA) workflow for isotopic tracer studies.

Conclusion

D-[5-13C]xylitol is a highly strategic molecular probe. By leveraging the specific cleavage mechanics of Transketolase, the 13C label at the C5 position bypasses the isotopic scrambling inherent in transaldolase reactions, delivering a heavy carbon directly into Glyceraldehyde-3-Phosphate. For researchers conducting 13C-MFA, strict adherence to rapid metabolic quenching and precise mass spectrometry analysis ensures that this tracer yields robust, high-resolution maps of non-oxidative pentose phosphate pathway flux.

References

  • 13.4: Pentose Phosphate Pathway of Glucose Oxidation, Biology LibreTexts,[Link]

  • Transketolase from Leishmania mexicana has a dual subcellular localization, Biochemical Journal,[Link]

  • Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose, Applied and Environmental Microbiology (ASM Journals),[Link]

  • Stable Isotope-Labeled Products For Metabolic Research, Chromservis,[Link]

Sources

Methodological & Application

Protocol for metabolic flux analysis using D-[5-13C]xylitol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 13C-Metabolic Flux Analysis (13C-MFA) Using D-[5-13C]xylitol to Demystify the Pentose Phosphate Pathway

Introduction & Mechanistic Rationale

Metabolic flux analysis using 13C-labeled tracers (13C-MFA) is the gold standard for quantifying intracellular reaction rates and mapping carbon routing in living cells[1]. Traditionally,[1,2-13C]glucose is utilized to map central carbon metabolism; however, it provides limited resolution for the non-oxidative Pentose Phosphate Pathway (PPP). This limitation arises because the C1 carbon of glucose is rapidly lost as CO2 during the oxidative decarboxylation of 6-phosphogluconate, diluting the isotopic signal before it reaches the non-oxidative phase[1][2].

To overcome this analytical bottleneck, D-[5-13C]xylitol serves as a highly specialized and powerful tracer. Upon cellular entry, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH) and subsequently phosphorylated by xylulokinase (XK) to form xylulose-5-phosphate (X5P)[3][4]. By feeding D-[5-13C]xylitol, the tracer bypasses the oxidative phase entirely and enters the metabolic network directly as X5P. The 13C label at the C5 position acts as a highly specific probe for the reversible carbon backbone rearrangements catalyzed by transketolase (TK) and transaldolase (TA), providing an unprecedented window into pentose metabolism and its associated NADPH/NADH cofactor imbalances[5][6].

System Design & Causality (E-E-A-T)

As a self-validating protocol, every experimental choice in this workflow is designed to eliminate analytical artifacts and ensure mathematical identifiability:

  • Tracer Selection Causality : When X5P labeled at the C5 position undergoes the TK reaction with Ribose-5-Phosphate (R5P), the label is transferred to the C7 position of Sedoheptulose-7-Phosphate (S7P) or the C3 position of Glyceraldehyde-3-Phosphate (GAP). This distinct positional labeling generates unique mass isotopomer distributions (MIDs) in downstream proteinogenic amino acids (e.g., Histidine from R5P, and Phenylalanine from Erythrose-4-Phosphate)[6][7]. These unique MIDs allow computational algorithms to resolve parallel fluxes that are mathematically unidentifiable with standard glucose tracers.

  • Steady-State Validation : The protocol mandates sampling during the mid-exponential growth phase. Invariant MIDs across three consecutive time points confirm that the isotopic labeling has fully equilibrated—a fundamental assumption of stationary 13C-MFA[8][9].

  • Derivatization Strategy : TBDMS (tert-butyldimethylsilyl) derivatization is utilized because it replaces active hydrogens with bulky silyl groups. This not only increases the volatility of the metabolites for Gas Chromatography (GC) but also produces highly stable, predictable fragment ions (e.g.,[M-57]+ and [M-85]+) during electron ionization (EI), which are critical for determining the exact position of the 13C atoms[10].

Pathway Visualization

The following diagram illustrates the specific carbon routing of D-[5-13C]xylitol through the non-oxidative PPP.

Pathway Xylitol D-[5-13C]xylitol Xylulose D-[5-13C]xylulose Xylitol->Xylulose XDH X5P Xylulose-5-Phosphate (X5P) Xylulose->X5P XK GAP Glyceraldehyde-3-P (GAP) X5P->GAP Transketolase (TK) S7P Sedoheptulose-7-P (S7P) X5P->S7P Transketolase (TK) F6P Fructose-6-P (F6P) GAP->F6P Transaldolase (TA) S7P->F6P Transaldolase (TA) E4P Erythrose-4-P (E4P) S7P->E4P Transaldolase (TA)

Metabolic routing of D-[5-13C]xylitol through the non-oxidative Pentose Phosphate Pathway.

Step-by-Step Protocol: Execution & Quality Control

Phase 1: Cultivation and Isotopic Labeling
  • Pre-culture Adaptation : Inoculate the target strain into a minimal medium containing 10 g/L unlabeled xylitol. Cultivate overnight to adapt the cellular machinery to pentose metabolism and upregulate XDH and XK enzymes.

  • Tracer Feeding : Transfer the adapted cells into the main bioreactor containing minimal medium supplemented with 10 g/L D-[5-13C]xylitol (isotopic purity >99%) as the sole carbon source[1].

  • Steady-State Verification : Monitor the optical density (OD600). Wait until the cells enter the mid-exponential growth phase (OD600 1.0 - 2.0). Quality Control: Take samples at OD 1.0, 1.5, and 2.0 to ensure the metabolic network is in a pseudo-steady state[8].

Phase 2: Rapid Quenching and Metabolite Extraction

Intracellular metabolite pools turn over in fractions of a second; immediate cessation of enzymatic activity is critical to preserve the in vivo labeling state[9].

  • Quenching : Rapidly withdraw 1 mL of culture broth and immediately inject it into 4 mL of pre-chilled (-40°C) 60% aqueous methanol.

  • Centrifugation : Spin the mixture at 10,000 × g for 3 minutes at -4°C. Discard the supernatant.

  • Washing : Wash the cell pellet three times with 10 mL of ice-cold 0.9% NaCl solution. Causality: This step removes residual extracellular D-[5-13C]xylitol and secreted byproducts, which would otherwise contaminate the intracellular MID data[10].

Phase 3: Biomass Hydrolysis and Derivatization

To analyze the labeling of proteinogenic amino acids (which act as stable proxies for their metabolic precursors), the biomass must be hydrolyzed and derivatized[10][11].

  • Hydrolysis : Suspend the washed cell pellet in 2 mL of 6 M HCl. Incubate in sealed, inert glass vials at 110°C for 24 hours to completely hydrolyze proteins into free amino acids[11].

  • Drying : Evaporate the hydrolysate to complete dryness under a gentle stream of nitrogen at 60°C[10].

  • Derivatization : Add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the dried residue. Incubate at 95°C for 60 minutes. Cool for 1 hour, centrifuge to separate debris, and transfer the supernatant to a GC vial[10].

Phase 4: GC-MS Data Acquisition
  • Injection : Inject 1 µL of the derivatized sample into a GC-MS system equipped with a DB-5MS capillary column (or equivalent) using a split ratio of 1:10[11].

  • Thermal Parameters : Set the injection port to 250°C, the ion source to 230°C, and the interface to 280°C[11].

  • Ionization & Detection : Operate in Electron Ionization (EI) mode at 70 eV. Record mass spectra in Selected Ion Monitoring (SIM) mode, targeting the [M-57]+ and [M-85]+ fragments of the derivatized amino acids[10].

Experimental Workflow Visualization

Workflow N1 1. Isotope Labeling (D-[5-13C]xylitol) N2 2. Rapid Quenching & Extraction N1->N2 N3 3. TBDMS Derivatization N2->N3 N4 4. GC-MS/MS Data Acquisition N3->N4 N5 5. 13C-MFA Flux Estimation N4->N5

Experimental workflow for 13C-MFA using D-[5-13C]xylitol, from labeling to flux estimation.

Quantitative Data Presentation

Table 1: Target GC-MS Fragment Ions for TBDMS-Derivatized Amino Acids The following fragments are targeted to reverse-engineer the isotopic labeling of central carbon precursors[2][10].

Amino AcidCentral Carbon PrecursorFragment Typem/z (Unlabeled)
Alanine Pyruvate[M-57]+260
Serine 3-Phosphoglycerate (3PG)[M-57]+390
Phenylalanine Erythrose-4-Phosphate (E4P) + PEP[M-57]+336
Tyrosine Erythrose-4-Phosphate (E4P) + PEP[M-57]+466
Histidine Ribose-5-Phosphate (R5P)[M-57]+440
Aspartate Oxaloacetate (OAA)[M-85]+390

Table 2: Representative Metabolic Flux Redistribution (mmol/g DCW/h) This table demonstrates the utility of the protocol by showing typical flux redistributions observed when engineering pentose utilization and NADPH regeneration in microbial strains[12][13].

Metabolic Pathway / ReactionWild-Type StrainEngineered Strain (PPP Enhanced)Flux Change (%)
Oxidative PPP (G6P → Ru5P)13.8619.18+38.38%
Non-Oxidative PPP (X5P → GAP)33.7736.41+7.82%
Glycolysis (F6P → GAP)85.4065.20-23.65%
TCA Cycle (AcCoA → Citrate)15.2022.50+48.02%

Computational Flux Estimation

  • Data Correction : Correct the raw GC-MS MID data for natural isotope abundance (e.g., naturally occurring 13C, 15N, 18O, 29Si) using correction matrices or software tools like IsoCor.

  • Network Construction : Build a stoichiometric model of the central carbon metabolism, explicitly defining the carbon atom transitions for the TK and TA reactions[6].

  • Parameter Fitting : Utilize 13C-MFA software (e.g., INCA or Metran) to iteratively simulate MIDs and minimize the variance-weighted sum of squared residuals (SSR) between the simulated and experimentally measured MIDs[8].

  • Statistical Validation : Perform a chi-square goodness-of-fit test. The flux map is only statistically accepted if the minimized SSR falls within the 95% confidence interval[8].

References

  • Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose. ASM Journals.[Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC.[Link]

  • 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis. PMC.[Link]

  • Increasing NADPH Availability for Xylitol Production via Pentose-Phosphate-Pathway Gene Overexpression and Embden–Meyerhof–Parnas-Pathway Gene Deletion in Escherichia coli. ACS Publications.[Link]

  • High-resolution 13C metabolic flux analysis. Springer Nature Experiments.[Link]

  • High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications.[Link]

  • C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu.[Link]

  • 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. PMC.[Link]

  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Semantic Scholar.[Link]

  • Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. ASM Journals.[Link]

Sources

Application Note: High-Resolution NMR Spectroscopy Sample Preparation for D-[5-13C]Xylitol Metabolic Tracing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Stable isotope tracing using Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping metabolic fluxes. While [U-13C]glucose is the most common tracer, D-[5-13C]xylitol offers a unique, highly specific window into the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and the glucuronate pathway.

Unlike glucose, which is heavily regulated by hexokinase and phosphofructokinase, xylitol enters the cell and is directly oxidized to D-xylulose by xylitol dehydrogenase. It is subsequently phosphorylated by xylulokinase to form D-xylulose-5-phosphate[1]. By utilizing a 13C label at the 5-carbon position, researchers can bypass early glycolytic regulation and directly monitor carbon flux through transketolase and transaldolase into downstream glycolytic intermediates (e.g., fructose-6-phosphate and glyceraldehyde-3-phosphate).

Pathway Xylitol D-[5-13C]Xylitol Xylulose D-[5-13C]Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (NAD+) Xylulose5P D-[5-13C]Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase (ATP) PPP Pentose Phosphate Pathway (Non-Oxidative Branch) Xylulose5P->PPP Transketolase / Transaldolase Glycolysis Glycolytic Intermediates (F6P, GAP) PPP->Glycolysis Carbon Flux

Metabolic flux of D-[5-13C]xylitol through the Pentose Phosphate Pathway into glycolysis.

Experimental Rationale: The Causality of Sample Preparation

NMR is inherently non-destructive and provides exact positional isotopomer distributions without the need for complex derivatization[2]. However, NMR suffers from lower sensitivity compared to Mass Spectrometry (MS). Therefore, sample preparation must perfectly balance metabolite concentration, protein removal, and chemical shift stability .

  • Immediate Quenching: Intracellular metabolism operates on a millisecond timescale. Residual phosphatase activity will rapidly dephosphorylate the transient D-[5-13C]xylulose-5-phosphate back to xylulose if not immediately halted. Flash-freezing with liquid nitrogen or ice-cold methanol (-80°C) instantly denatures these enzymes[3].

  • Dual-Phase Extraction (MeOH/CHCl₃/H₂O): We utilize a modified Bligh-Dyer extraction. Methanol precipitates proteins (preventing enzymatic degradation), chloroform traps non-polar lipids (which would otherwise cause broad, overlapping NMR signals), and water extracts the highly polar sugar phosphates[4],[3].

  • Buffer Reconstitution & pH Control: The NMR chemical shifts of phosphate-containing metabolites are exquisitely sensitive to pH variations. Reconstituting the lyophilized extract in a strong 100 mM sodium phosphate buffer (pH 7.4) in Deuterium Oxide (D₂O) ensures spectral reproducibility across biological replicates[5].

  • Internal Standardization: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is added instead of TMS. DSS is highly water-soluble and provides a sharp, pH-independent reference peak at 0.00 ppm for both chemical shift calibration and absolute quantification[5].

Reagents and Quantitative Specifications

Table 1: Buffer and Reagent Specifications
ComponentSpecification / ConcentrationPurpose
D-[5-13C]Xylitol 99% atom 13C enrichmentMetabolic tracer substrate.
Extraction Solvent Methanol / Chloroform / WaterDual-phase extraction of polar metabolites.
D₂O 99.9% DeuteratedProvides the lock signal for the NMR spectrometer.
Sodium Phosphate 100 mM (Final Concentration)Buffers the sample to exactly pH 7.4 to stabilize chemical shifts.
DSS-d6 0.5 mM (Final Concentration)Internal standard for 0.00 ppm referencing and quantification.
Sodium Azide (NaN₃) 0.1% (w/v)Prevents microbial growth during long 2D NMR acquisitions.
Table 2: Dual-Phase Extraction Solvent Ratios
PhaseSolventVolume RatioTarget Metabolites
Aqueous (Upper) Methanol / Water2 : 1Sugar phosphates (Xylulose-5-P), Glycolytic intermediates.
Organic (Lower) Chloroform2Non-polar lipids, sterols (Discarded or saved for lipidomics).
Interface Precipitated ProteinsN/AMacromolecules (Discarded).

Step-by-Step Methodology

Workflow Q 1. Quenching (Liquid N2) E 2. Extraction (MeOH/CHCl3/H2O) Q->E P 3. Phase Separation (Centrifugation) E->P L 4. Lyophilization (Dry Aqueous Phase) P->L R 5. Reconstitution (D2O + DSS Buffer) L->R N 6. NMR Acquisition (1D 13C, 2D HSQC) R->N

Step-by-step NMR sample preparation workflow for intracellular metabolite extraction.

Phase A: Metabolic Quenching and Cell Harvesting
  • Following the incubation of cells/tissue with D-[5-13C]xylitol (typically 2–5 mM for 2–24 hours depending on the cell line), rapidly remove the culture media.

  • Immediately submerge the culture dish in liquid nitrogen or add 1.0 mL of pre-chilled (-80°C) HPLC-grade methanol to instantly quench metabolism[3].

  • Scrape the cells on dry ice and transfer the suspension to a pre-chilled 15 mL centrifuge tube.

Phase B: Dual-Phase Extraction
  • To the 1.0 mL methanol cell suspension, add 1.0 mL of ice-cold chloroform and vortex vigorously for 60 seconds.

  • Add 0.5 mL of ice-cold LC-MS grade water. Vortex again for 60 seconds. The mixture will form an emulsion.

  • Incubate the homogenate on ice for 15 minutes to maximize the extraction of polar metabolites into the aqueous phase[4].

  • Centrifuge the samples at 16,000 × g for 15 minutes at 4°C[4].

  • Self-Validation Check: You must observe three distinct layers: a clear upper aqueous phase (methanol/water), a solid white protein disc at the interface, and a clear lower organic phase (chloroform)[3].

Phase C: Lyophilization and Reconstitution
  • Carefully aspirate the upper aqueous phase (containing the 13C-labeled sugar phosphates) using a glass Pasteur pipette, avoiding the protein interface. Transfer to a fresh microcentrifuge tube.

  • Puncture the tube cap and lyophilize (freeze-dry) the aqueous extract overnight until a dry white pellet is formed.

  • Reconstitute the dried pellet in 600 µL of NMR buffer (100 mM sodium phosphate, pH 7.4, in D₂O, containing 0.5 mM DSS-d6 and 0.1% NaN₃)[5].

  • Vortex thoroughly and centrifuge at 13,000 × g for 3 minutes to remove any insoluble micro-particulates[6]. Transfer 550 µL of the clear supernatant into a standard 5 mm NMR tube.

NMR Acquisition & Quality Control (QC)

Because 13C has a low gyromagnetic ratio, direct 1D 13C NMR requires extensive signal averaging. For metabolic tracing, 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) is preferred as it leverages the high sensitivity of protons to detect the attached 13C nuclei[6].

Table 3: Recommended NMR Acquisition Parameters
Parameter1D ¹H-NMR (NOESY-presat)2D ¹H-¹³C HSQC
Purpose Overall metabolome profiling & QCSpecific D-[5-13C]xylitol flux tracing
Spectrometer 600 MHz or higher (Cryoprobe recommended)600 MHz or higher (Cryoprobe recommended)
Temperature 298 K298 K
Relaxation Delay (d1) 4.0 seconds1.5 - 2.0 seconds
Scans (ns) 128128 - 256 (per t1 increment)
Spectral Width 12 ppm¹H: 10 ppm / ¹³C: 100 ppm
System Trustworthiness: Post-Acquisition QC Metrics

To ensure the protocol was executed flawlessly, evaluate the following parameters on the initial 1D 1H spectrum before proceeding to 2D HSQC:

  • DSS Linewidth: The Full Width at Half Maximum (FWHM) of the DSS peak at 0.00 ppm must be < 1.5 Hz . Broader peaks indicate poor shimming, residual paramagnetic impurities, or incomplete lipid removal[2].

  • Water Suppression: The residual H₂O/HOD peak (around 4.7 ppm) must be cleanly suppressed without distorting adjacent metabolite signals (e.g., the anomeric protons of sugars).

  • Baseline Flatness: A rolling baseline indicates the presence of high-molecular-weight proteins, signaling a failure during the phase separation step[4].

References

  • [6] Sample Preparation of Mycobacterium tuberculosis Extracts for Nuclear Magnetic Resonance Metabolomic Studies. DigitalCommons@UNL.[Link]

  • [5] Simple and Rapid (Extraction) Protocol for NMR Metabolomics—Direct Measurement of Hydrophilic and Hydrophobic Metabolites Using Slice Selection. Analytical Chemistry (ACS Publications), 2020.[Link]

  • [4] Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. National Institutes of Health (PMC), 2024.[Link]

  • [1] Conversion of[U-13C]xylitol and D-[U-13C]glucose into urinary[1,2-13C]glycollate and [1,2-13C]oxalate in man. International Journal for Vitamin and Nutrition Research, 1985.[Link]

  • [2] Beckonert O, et al. Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2007. [Link]

  • [3] Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. National Institutes of Health (PMC), 2022.[Link]

Sources

Application Note: D-[5-13C]Xylitol as a Stable Isotope Internal Standard for GC-MS Metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technology for the comprehensive profiling of hydrophilic, low-molecular-weight metabolites, particularly sugars and sugar alcohols (polyols). In complex biological matrices (e.g., plasma, urine, or plant extracts), sample preparation requires rigorous extraction and two-step derivatization to render polar metabolites volatile.

Using D-[5-13C]xylitol as an internal standard (IS) provides a highly robust method to correct for technical variance. Unlike deuterated standards, which can suffer from deuterium-hydrogen exchange during derivatization or exhibit chromatographic retention time shifts due to isotopic effects on polarity, 13C-labeled standards perfectly co-elute with the endogenous analyte[1]. This ensures that the IS experiences the exact same matrix-induced signal suppression or enhancement in the MS source, allowing for absolute quantitation and high-fidelity metabolic tracing.

The Causality of Derivatization

Because polyols like xylitol contain multiple hydroxyl groups, they are highly polar and non-volatile. Silylation is the classic derivatization method to convert these hydroxyls into stable, volatile trimethylsilyl (TMS) ethers[2]. We utilize a two-step process:

  • Methoximation (MOX): While xylitol itself lacks a reactive carbonyl group and does not react with MOX, this step is universally retained in broad metabolomic workflows to protect co-extracted reducing sugars (e.g., glucose, fructose) from forming multiple anomeric peaks[3].

  • Silylation (MSTFA + 1% TMCS): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic protons of hydroxyl groups with TMS groups. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, driving the reaction to completion for sterically hindered hydroxyls and preventing partially silylated artifacts[4].

Experimental Workflow

The following diagram illustrates the critical path from sample extraction to data processing, highlighting the integration of the internal standard.

Workflow N1 1. Biological Sample (Plasma / Urine / Tissue) N2 2. Spike Internal Standard (D-[5-13C]Xylitol) N1->N2 N3 3. Metabolite Extraction (Cold MeOH/H2O, 4°C) N2->N3 N4 4. Evaporate to Dryness (Vacuum Centrifuge) N3->N4 N5 5. Methoximation (MOX) (Protects co-extracted sugars) N4->N5 Must be completely dry N6 6. Silylation (MSTFA + 1% TMCS) (Derivatizes hydroxyls) N5->N6 N7 7. GC-MS Analysis (EI Mode, SIM/MRM) N6->N7 Inject immediately N8 8. Data Processing (Quantification via IS Ratio) N7->N8

Figure 1: End-to-end GC-MS sample preparation and analytical workflow utilizing D-[5-13C]xylitol.

Step-by-Step Protocol

Reagent Preparation
  • Extraction Solvent: Pre-chill Methanol:Water (80:20, v/v) to -20°C.

  • IS Working Solution: Dissolve D-[5-13C]xylitol in water to a concentration of 10 µg/mL.

  • MOX Reagent: 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

  • Silylation Reagent: MSTFA containing 1% TMCS (v/v).

Extraction & Spiking
  • Aliquot: Transfer 50 µL of biological fluid (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the D-[5-13C]xylitol IS Working Solution.

    • Causality: Spiking before extraction ensures the IS accounts for any physical loss of the analyte during protein precipitation and transfer steps.

  • Precipitate: Add 200 µL of the cold Extraction Solvent. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Dry: Transfer 200 µL of the supernatant to a glass GC vial insert. Evaporate to absolute dryness using a vacuum concentrator (SpeedVac) at room temperature.

    • Causality: The majority of TMS derivatives are highly unstable in the presence of moisture[2]. Even trace amounts of water will hydrolyze the MSTFA reagent, leading to derivatization failure.

Two-Step Derivatization
  • Methoximation: Add 40 µL of MOX reagent to the dried extract. Cap tightly and incubate at 50°C for 90 minutes[3].

  • Silylation: Add 80 µL of MSTFA + 1% TMCS. Incubate at 70°C for 60 minutes[4].

  • Cooling: Allow vials to cool to room temperature for 30 minutes prior to injection.

GC-MS Analytical Conditions
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, Splitless mode. Inlet temperature at 250°C.

    • Causality: While some amino acids undergo thermal degradation at 250°C in the GC inlet, isotope-labelled sugar alcohols like xylitol exhibit negligible thermal degradation, remaining highly stable[1].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C (hold 2 min) to concentrate the solvent and prevent loss of early eluters[4]. Ramp at 10°C/min to 300°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

Quantitative Data & Mass Spectrometry Nuances

When xylitol is fully derivatized, it forms a pentakis(TMS) ether (MW = 512.2 Da). During EI fragmentation, the molecule breaks into characteristic ions.

Expertise Insight on Asymmetric Labeling: Because D-[5-13C]xylitol is asymmetrically labeled (only the C5 carbon is 13C), symmetric cleavage during EI generates a split fragment population. For instance, the loss of a terminal CH2OTMS group (103 Da) can occur at either C1 (leaving the 13C-labeled C5 intact, yielding m/z 320) or at C5 (losing the 13C label entirely, yielding m/z 319). Therefore, the quantitation ion for the IS must be carefully selected as the shifted mass (m/z 320), and researchers must account for the split abundance when establishing calibration curves.

Table 1: GC-MS Target Ions for Xylitol Quantitation
AnalyteDerivative FormMolecular Weight (Da)Quantitation Ion (m/z)Qualifier Ions (m/z)Expected RT Shift
Endogenous Xylitol Pentakis(TMS)512.2319217, 205Reference
D-[5-13C]Xylitol Pentakis(TMS)513.2320218, 217, 206None (Co-elution)

Note: The presence of m/z 217 in the D-[5-13C]xylitol spectrum is expected due to the cleavage of the unlabeled C1-C2-C3 terminus.

Troubleshooting & Self-Validating System (QC)

To ensure scientific integrity, this protocol operates as a self-validating system. The internal standard acts not only as a quantitative reference but as a diagnostic tool for batch quality control.

  • Derivatization Completeness Check: Monitor the chromatogram for the presence of tetra-TMS xylitol (m/z 440). The appearance of this under-derivatized artifact indicates exhausted MSTFA reagent, insufficient TMCS catalysis, or residual moisture in the sample[3]. If observed, the batch must be re-dried and re-derivatized.

  • IS Recovery Metric: Track the absolute peak area of the D-[5-13C]xylitol quantitation ion (m/z 320) across all samples in the sequence. A variance of >20% from the mean indicates severe matrix-induced signal suppression or injection inconsistencies.

  • System Suitability Blank: Inject a derivatization blank (water processed through the entire extraction and derivatization protocol). The absolute absence of m/z 319 and m/z 320 ensures no carryover or reagent contamination.

References

  • Metabolic Fingerprinting of Muscat of Alexandria Grape Musts during Industrial Alcoholic Fermentation Using HS-SPME and Liquid Injection with TMS Derivatization GC-MS Methods MDPI[Link]

  • GC × GC-TOFMS metabolomics analysis identifies elevated levels of plasma sugars and sugar alcohols in diabetic mellitus patients with kidney failure PMC (National Institutes of Health)[Link]

  • Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics Semantic Scholar[Link]

  • Effectiveness of Metabolomics Research Using Gas Chromatograph / Quadrupole Mass Spectrometer Shimadzu / GCMS.cz[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Scrambling in D-[5-13C]Xylitol Metabolic Tracer Experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Tier-3 Technical Support Guide for 13C-Metabolic Flux Analysis (13C-MFA). As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected mass isotopomer distributions (MIDs) when using D-[5-13C]xylitol. While this tracer is exceptionally powerful for probing the Pentose Phosphate Pathway (PPP) and xylose/xylitol metabolism, its efficacy is often compromised by isotopic scrambling.

This guide provides the mechanistic causality behind this phenomenon and self-validating protocols to ensure absolute tracer fidelity.

Section 1: Causality & Mechanisms (FAQs)

Q1: Why does my D-[5-13C]xylitol tracer show 13C enrichment in the C1 and C2 positions of hexose phosphates? A1: This is the hallmark of isotopic scrambling driven by the inherent architecture of the non-oxidative Pentose Phosphate Pathway (PPP) 1. D-xylitol is first oxidized to D-xylulose by xylitol dehydrogenase (XDH), then phosphorylated to D-xylulose-5-phosphate (X5P) 1. Your[5-13C]X5P enters the PPP, where transketolase (TK) and transaldolase (TA) catalyze highly reversible, bidirectional carbon-exchange reactions 2. Because TK transfers 2-carbon units and TA transfers 3-carbon units, the backward flow of labeled intermediates (like Fructose-6-phosphate and Glyceraldehyde-3-phosphate) redistributes the 13C label from the C5 position into the upper carbons (C1-C3) of the hexose pool 3.

Q2: How does isotopic scrambling affect my Metabolic Flux Analysis (MFA) model? A2: Scrambling dilutes the site-specific enrichment of your primary tracer. If your 13C-MFA model assumes unidirectional flux or fails to account for the rapid equilibrium of TK/TA, it will misinterpret this scrambled labeling pattern as de novo synthesis or alternative pathway activation 2. This results in mathematically flawed flux estimations, particularly underestimating the forward flux of the PPP and overestimating gluconeogenic or cycling fluxes 3.

Q3: Can I solve this by simply letting the cells incubate longer to reach a "better" steady state? A3: No. In fact, prolonged incubation exacerbates the problem. Isotopic steady state means the labeling pattern has stabilized, but in highly reversible networks like the PPP, a steady state often means the label has fully scrambled across all accessible carbon positions 4. To capture the primary trajectory of the D-[5-13C]xylitol tracer, you must utilize Isotopically Non-Stationary MFA (INST-MFA) 4.

Section 2: Quantitative Data Summaries

Table 1: Common Scrambling Artifacts in D-[5-13C]Xylitol Experiments

MetaboliteExpected Primary LabelObserved Scrambled LabelMechanistic Cause
Xylulose-5-Phosphate M+1 (C5)M+1, M+2Reversibility of Transketolase (TK)
Fructose-6-Phosphate M+1 (C6)M+1, M+2 (C1, C2)Transaldolase (TA) / TK backward flux
Glyceraldehyde-3-P M+1 (C3)M+1 (C1, C2)Triose Phosphate Isomerase (TPI) cycling
Ribose-5-Phosphate UnlabeledM+1Isomerase exchange with labeled X5P

Table 2: Comparison of 13C-MFA Strategies for D-Xylitol Tracing

ParameterSteady-State 13C-MFAIsotopically Non-Stationary (INST-MFA)
Labeling Time 12 - 24 hours1 - 60 minutes
Scrambling Risk High (Complete isotopic equilibrium)Low (Captures transient primary flux)
Computational Load Moderate (Algebraic equations)High (Differential equations)
Data Required MIDs at a single endpointTime-course MIDs & Pool sizes
Section 3: Experimental Protocols

To establish a self-validating system, you must control both the biological incorporation and the ex vivo extraction phases.

Protocol 1: Rapid Quenching to Prevent Ex Vivo Scrambling

Enzymatic activity continues post-sampling if not immediately denatured. Ex vivo scrambling is a major source of false-positive bidirectional flux 5.

  • Preparation: Pre-chill an 80:20 Methanol:Water extraction solvent to -80°C 2.

  • Media Removal: Rapidly aspirate the D-[5-13C]xylitol culture medium from the adherent cells (Target time: < 1 second).

  • Quenching: Immediately plunge the cells into the -80°C Methanol:Water solvent to instantly halt all transketolase and transaldolase activity 2.

  • Extraction: Scrape the cells on dry ice. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris 2.

  • Storage: Transfer the metabolite-rich supernatant to a new vial and store at -80°C until LC-MS/GC-MS analysis.

Protocol 2: Isotopically Non-Stationary MFA (INST-MFA) Workflow

To bypass the steady-state scrambling limit, trace the label before it reaches equilibrium 4.

  • Pulse Phase: Introduce the D-[5-13C]xylitol tracer to the culture medium at time zero.

  • High-Frequency Sampling: Execute Protocol 1 (Rapid Quenching) at highly resolved early time points (e.g., 1, 2, 5, 10, 15, and 30 minutes).

  • Pool Size Quantification: Concurrently measure the absolute intracellular concentrations (pool sizes) of all PPP intermediates, as INST-MFA requires pool sizes to solve the differential equations 4.

  • Computational Modeling: Input the time-course MID data and pool sizes into an Elementary Metabolite Unit (EMU)-based INST-MFA software (e.g., INCA). Ensure the model explicitly defines TK and TA as bidirectional reactions 3.

  • Validation: Verify the model fit using a chi-square statistical test. A statistically acceptable fit confirms that the scrambling has been accurately deconvoluted by the transient kinetics 6.

Section 4: Mandatory Visualizations

PathwayLogic Xylitol D-[5-13C]Xylitol (Primary Tracer) Xylulose D-[5-13C]Xylulose Xylitol->Xylulose XDH (Oxidation) X5P [5-13C]Xylulose-5-P Xylulose->X5P XK (Phosphorylation) PPP Non-Oxidative PPP (TK / TA Enzymes) X5P->PPP Pathway Entry F6P Fructose-6-Phosphate (Scrambled 13C) PPP->F6P Reversible Exchange GAP Glyceraldehyde-3-P (Scrambled 13C) PPP->GAP Reversible Exchange

Caption: Metabolic routing of D-[5-13C]xylitol illustrating reversible PPP exchange causing scrambling.

Troubleshooting Start Unexpected 13C MIDs Detected CheckQuench Is Quenching Time < 1 sec? Start->CheckQuench FixQuench Implement Cold Methanol Quench CheckQuench->FixQuench No CheckSteady Using Steady-State 13C-MFA? CheckQuench->CheckSteady Yes SwitchINST Switch to INST-MFA Workflow CheckSteady->SwitchINST Yes Model Update Model: Bidirectional TK/TA CheckSteady->Model No

Caption: Decision tree for troubleshooting isotopic scrambling in 13C-MFA experiments.

References
  • Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC/NIH. Available at:[Link]

  • The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - MDPI. Available at: [Link]

  • Mapping carbon utilization pathways in Histoplasma capsulatum through 13C-metabolic flux analysis - PMC/NIH. Available at:[Link]

  • Metabolic Steady State: The Critical Foundation for Accurate Flux Analysis in Biomedical Research - MetabEngSci. Available at: [Link]

Sources

Advanced LC-MS Support Center: D-[5-13C]Xylitol Detection & Quantification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the fundamental analytical bottlenecks in D-[5-13C]xylitol quantification. Xylitol’s extreme polarity, lack of a chromophore, and poor ionization efficiency require a paradigm shift from standard reversed-phase LC-MS workflows.

This guide provides field-proven, self-validating protocols to ensure high-resolution isomeric separation and sub-nanogram sensitivity for stable isotope tracing.

G A 1. Sample Prep (Protein Crash & Desalting) B 2. HILIC Chromatography (Amide/Amino Column) A->B C 3. Post-Column Addition (Chloride/Acetate Donor) B->C D 4. Negative ESI MS/MS (MRM Transitions) C->D E 5. Isotope Flux Analysis (12C vs 13C Ratio) D->E

Caption: LC-MS/MS optimization workflow for D-[5-13C]xylitol quantification.

Section 1: Chromatographic Resolution (HILIC vs. RP)

Q: Why does D-[5-13C]xylitol elute in the void volume on my C18 column, and how can I resolve it from isomers like arabitol?

A: Xylitol is a highly polar five-carbon sugar alcohol (polyol). Reversed-phase (C18) columns rely on hydrophobic interactions, which are fundamentally incompatible with the extreme hydrophilicity of polyols, leading to poor retention and co-elution with the solvent front[1]. To achieve retention and isomer resolution (e.g., separating xylitol from arabitol or ribitol), Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard[1][2].

The causality behind HILIC's success lies in its mechanism: it utilizes a polar stationary phase and a highly organic mobile phase, forcing the polar analyte to partition into a water-enriched layer immobilized on the stationary phase[2].

Protocol: Optimized HILIC Separation for Xylitol

  • Column Selection : Use an Amide- or Amino-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize hydrogen bonding interactions[2].

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (adjusted to pH 9.0 with ammonium hydroxide). Alkaline conditions improve peak shape for sugars by maintaining a consistent ionization state and preventing anomer mutarotation[3].

  • Mobile Phase B : LC-MS Grade Acetonitrile.

  • Gradient Elution : Start at 90% B to promote partitioning into the aqueous stationary layer. Hold for 2 minutes, then ramp to 70% B over 10 minutes to elute the strongly retained polyols.

  • Flow Rate & Temp : 0.3 mL/min at 40°C.

Self-Validation Check : Inject a standard mixture of xylitol and arabitol. A chromatographic resolution ( Rs​ ) ≥1.5 confirms system suitability and optimal stationary phase hydration[1].

Section 2: Maximizing MS Sensitivity & Ionization

Q: My ESI(-) signal for D-[5-13C]xylitol is extremely weak. How can I improve the limit of detection (LOD)?

A: Sugar alcohols lack highly acidic functional groups, making direct deprotonation ([M-H]-) highly inefficient in standard Electrospray Ionization (ESI)[4]. To circumvent this, you must drive the formation of stable adducts. Two field-proven strategies are acetate adduct formation ([M+CH3COO]-) using ammonium acetate buffers[5], or chloride adduct formation ([M+Cl]-) via post-column addition of a chlorinated solvent[4][6]. The chloride adduct strategy significantly enhances ionization efficiency, stabilizes the signal, and reduces background noise[6].

Protocol: Post-Column Chloride Addition for Enhanced ESI(-)

  • Make-up Solvent Prep : Prepare a mixture of Methanol/Chloroform (4:1, v/v)[6]. The chloroform acts as a potent chloride ion donor in the ESI source.

  • Hardware Setup : Install a low-dead-volume T-piece between the HILIC column outlet and the MS source inlet.

  • Delivery : Use an auxiliary isocratic pump to deliver the make-up solvent at 0.05 - 0.1 mL/min[6].

  • MS Tuning : Tune the MS for the[M+Cl]- adduct.

Self-Validation Check : Verify the isotopic signature of the adduct. Unlabeled xylitol will appear at m/z 187 and 189 in a ~3:1 ratio (due to natural 35Cl/37Cl abundance). This confirms successful adduct formation rather than background contamination.

Section 3: MRM Transitions and Isotopic Tracing

Q: How do I set up my MRM transitions to accurately quantify D-[5-13C]xylitol without interference from endogenous unlabeled xylitol?

A: You must account for the +1 Da mass shift of the 13C label at the C5 position. Since xylitol is most sensitively monitored as an acetate adduct ([M+CH3COO]-) in negative mode without post-column addition, the precursor ion shifts from m/z 211.0 to 212.0[5]. The primary product ion often corresponds to the cleavage of the adduct (loss of acetic acid, yielding m/z 59.0) or carbon backbone fragmentation[5].

Quantitative Data: Optimized MRM Transitions (ESI-)

AnalyteAdduct TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Unlabeled Xylitol[M+CH3COO]-211.059.0-32
D-[5-13C]Xylitol [M+CH3COO]- 212.0 59.0 -32
Unlabeled Xylitol[M-H]-151.089.0-20
D-[5-13C]Xylitol [M-H]- 152.0 90.0 -20
Section 4: Metabolic Pathway Tracking

Q: What downstream metabolites should I monitor to trace D-[5-13C]xylitol flux?

A: Upon entering the cell, D-[5-13C]xylitol is oxidized to D-[5-13C]xylulose by the enzyme xylitol dehydrogenase. It is subsequently phosphorylated by xylulokinase to [13C]xylulose-5-phosphate, a key intermediate that feeds directly into the Pentose Phosphate Pathway (PPP)[7]. Tracking the +1 Da mass shift through these specific intermediates is critical for accurate metabolic flux analysis.

Pathway Xylitol D-[5-13C]Xylitol Xylulose D-[5-13C]Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xylulose5P [13C]Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Metabolic flux pathway of D-[5-13C]xylitol into the Pentose Phosphate Pathway.

References

  • Source: creative-proteomics.
  • Source: ijbs.
  • Source: benchchem.
  • Source: labrulez.
  • Source: rsc.
  • Source: shodexhplc.
  • Source: coresta.

Sources

Technical Support Center: Troubleshooting Poor NMR Signal in ¹³C Labeled Xylitol Samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding poor signal quality in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ¹³C labeled xylitol samples. As a polyol, xylitol presents unique challenges in NMR analysis, and this guide will equip you with the knowledge to overcome them, ensuring high-quality, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the acquisition of ¹³C NMR spectra for xylitol.

Q1: Why is the signal-to-noise ratio (S/N) in my ¹³C xylitol spectrum so low, even with isotopic labeling?

A1: Several factors contribute to a low S/N ratio in ¹³C NMR, even with enrichment. The primary reasons include:

  • Insufficient Sample Concentration: The signal intensity is directly proportional to the concentration of the ¹³C labeled xylitol in your sample.[1][2][3] For ¹³C NMR, a higher concentration is generally preferred to maximize the signal.[1][2][3]

  • Suboptimal Acquisition Parameters: The number of scans (NS), relaxation delay (D1), and pulse angle are critical for signal accumulation. An insufficient number of scans will result in a weak signal buried in the noise. The S/N ratio increases with the square root of the number of scans.[4]

  • Poor Probe Tuning and Matching: An improperly tuned and matched probe will not efficiently transmit radiofrequency (RF) pulses to the sample or detect the resulting signal, leading to significant signal loss.[4][5][6][7]

  • Inadequate Shimming: A non-homogeneous magnetic field across the sample volume will lead to broad lines and a reduced peak height, thereby decreasing the S/N.[4][8][9]

  • Long T1 Relaxation Times: Carbons with no directly attached protons (quaternary carbons) and carbons in molecules with slow tumbling rates can have very long spin-lattice (T1) relaxation times. If the relaxation delay (D1) is too short, these nuclei will not fully relax between pulses, leading to signal saturation and reduced intensity.[10][11]

Q2: My xylitol peaks are broad and poorly resolved. What could be the cause?

A2: Peak broadening in your xylitol spectrum can stem from several sources:

  • High Sample Viscosity: Concentrated solutions of polyols like xylitol can be quite viscous. High viscosity slows down molecular tumbling, leading to more efficient T2 (spin-spin) relaxation and, consequently, broader lines.[1][12]

  • Poor Shimming: This is a very common cause of broad spectral lines. An inhomogeneous magnetic field causes nuclei in different parts of the sample to resonate at slightly different frequencies, resulting in a broadened peak.[4][8][9]

  • Sample Inhomogeneity: The presence of undissolved material or particulates in your NMR tube will severely degrade the magnetic field homogeneity.[2][3][12]

  • Paramagnetic Impurities: Traces of paramagnetic metal ions can significantly shorten relaxation times and cause severe line broadening.[2][4] These can be introduced during sample purification, for example, from metal affinity chromatography.

  • Chemical Exchange: Xylitol has multiple hydroxyl groups that can participate in hydrogen bonding and conformational exchange. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broadened peaks. Solvent and temperature can influence these dynamics.[13][14]

Q3: I am not seeing all the expected peaks for my ¹³C labeled xylitol. Why are some signals missing?

A3: Missing peaks can be a frustrating problem. The likely culprits are:

  • Very Long T1 Relaxation Times: As mentioned earlier, carbons with long T1 values, particularly non-protonated carbons, may not give a visible signal if the relaxation delay is too short and the number of scans is insufficient.[10][11]

  • Extreme Line Broadening: If a peak is excessively broad, its height may be so low that it is indistinguishable from the baseline noise.

  • Incorrect Spectral Width: If the spectral width is not set appropriately, some peaks may fall outside the acquisition window and will not be observed.

  • Pulse Angle Issues: An incorrectly calibrated pulse angle can lead to inefficient excitation of certain signals.

Q4: Does the choice of solvent matter for my xylitol sample?

A4: Absolutely. The solvent can have a significant impact on your NMR results:

  • Solubility and Viscosity: The solvent must fully dissolve your xylitol sample to form a homogeneous solution. The viscosity of the solvent itself, and of the resulting solution, will affect molecular tumbling and thus peak linewidths.[1][12]

  • Conformational Effects: The solvent can influence the conformation of xylitol through hydrogen bonding and other intermolecular interactions.[13][14][15][16] This can, in turn, affect the chemical shifts of the carbon atoms.

  • Deuterium Lock: A deuterated solvent is necessary for the spectrometer's lock system to maintain a stable magnetic field.[2]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues with your ¹³C xylitol NMR experiments.

Guide 1: Improving Low Signal-to-Noise (S/N) Ratio

This guide will walk you through a systematic process to enhance the S/N of your spectrum.

Troubleshooting Workflow for Low S/N

Caption: Troubleshooting workflow for low S/N in ¹³C NMR.

Step-by-Step Protocol:

  • Sample Concentration:

    • Verification: For ¹³C NMR of small molecules like xylitol, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is a good starting point.[2]

    • Action: If your concentration is significantly lower, prepare a new, more concentrated sample. Ensure the xylitol is fully dissolved. If solubility is an issue, consider gentle heating or a different solvent system.

  • Acquisition Parameters:

    • Number of Scans (NS): The S/N is proportional to the square root of NS. Doubling the S/N requires quadrupling the number of scans. For a weak sample, do not hesitate to run the experiment for a longer period (e.g., overnight) with a large number of scans.

    • Relaxation Delay (D1): The default D1 value may be too short for the carbons in xylitol. A good starting point for D1 is 1.5 times the longest T1 of interest. If T1 values are unknown, a D1 of 5-10 seconds is a reasonable starting point for small molecules.

    • Pulse Angle: For routine ¹³C NMR, a 30° or 45° pulse angle is often used instead of a 90° pulse to allow for a shorter relaxation delay.[10] Ensure your pulse angle is correctly calibrated.

  • Hardware Setup:

    • Probe Tuning and Matching: This is a critical step. Always tune and match the probe for every sample.[5][6][7] The tuning will be affected by the dielectric constant of your sample, which is influenced by the solvent and the concentration of xylitol.

    • Shimming: Carefully shim the magnetic field using the lock signal. For viscous samples, it may be necessary to spend more time on the non-spinning shims (X, Y, Z, and their combinations).[12]

Guide 2: Addressing Broad and Poorly Resolved Peaks

This guide provides a systematic approach to sharpening the peaks in your ¹³C xylitol spectrum.

Troubleshooting Workflow for Broad Peaks

Caption: Troubleshooting workflow for broad ¹³C NMR signals.

Step-by-Step Protocol:

  • Shimming:

    • Verification: Observe the lineshape of a strong, sharp peak (e.g., the solvent peak). If it is not a symmetrical Lorentzian shape, your shimming needs improvement.

    • Action: Reload a standard shim file and re-shim your sample. Pay close attention to both the on-axis (Z) and off-axis (non-spinning) shims.[8][9][12][17]

  • Sample Viscosity:

    • Verification: A highly concentrated xylitol solution, especially in solvents like D₂O or DMSO-d₆, can be viscous.

    • Action:

      • Decrease Concentration: If possible, dilute your sample.

      • Increase Temperature: Running the experiment at a higher temperature (e.g., 40-60 °C) can significantly reduce viscosity and sharpen your peaks.[12]

  • Sample Purity:

    • Verification: Visually inspect your sample for any solid particles. If you suspect paramagnetic contamination, consider your purification steps.

    • Action:

      • Filtering: Filter your sample through a small plug of glass wool or a syringe filter into a clean NMR tube.[2][3]

      • Chelating Agents: If you suspect metal ion contamination, add a small amount of a chelating agent like EDTA to your sample.[4]

Part 3: Data and Protocols

Table 1: Recommended NMR Parameters for ¹³C Labeled Xylitol
ParameterRecommended ValueRationale
Solvent D₂O, DMSO-d₆Good solubility for xylitol. Choice may depend on desired hydrogen bonding environment.
Concentration 50-100 mg / 0.6-0.7 mLBalances good S/N with manageable viscosity.[2]
Temperature 25-60 °CHigher temperatures can reduce viscosity and sharpen lines.[12]
Pulse Program zgpg30 or similarA standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for shorter D1.[10]
Number of Scans (NS) 1024 or higherIncrease as needed to achieve desired S/N. S/N ∝ √NS.[4]
Relaxation Delay (D1) 5-10 secondsA conservative value to ensure relaxation of all carbons. Should be optimized based on T1 measurements if possible.
Acquisition Time (AQ) 1-2 secondsShould be long enough to allow the FID to decay completely.
Spectral Width (SW) ~200 ppmSufficient to cover the expected chemical shift range for xylitol.
Decoupling Broadband proton decouplingSimplifies the spectrum to singlets and provides Nuclear Overhauser Enhancement (NOE).[18][19][20][21][22]
Protocol 1: Standard Sample Preparation for ¹³C Labeled Xylitol
  • Weigh 50-100 mg of ¹³C labeled xylitol into a clean, dry vial.

  • Add 0.7 mL of the desired deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Vortex the vial until the xylitol is completely dissolved. Gentle warming may be required.

  • If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug into a high-quality 5 mm NMR tube.[2][3]

  • Cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol or acetone.

  • Label your sample clearly.

Protocol 2: Basic ¹³C NMR Acquisition
  • Insert your prepared xylitol sample into the NMR spectrometer.

  • Load a standard set of shims for your probe and solvent.

  • Lock the spectrometer onto the deuterium signal of your solvent.

  • Optimize the magnetic field homogeneity by carefully adjusting the Z1, Z2, and then the non-spinning shims to maximize the lock level and achieve a stable, high lock signal.[8][9][12][17]

  • Tune and match the ¹³C channel of the probe.[5][6][7][23]

  • Load a standard ¹³C experiment (e.g., zgpg30).

  • Set the acquisition parameters according to Table 1.

  • Start the acquisition.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 1-2 Hz) to improve the S/N.

By following these guidelines and protocols, you will be well-equipped to troubleshoot and overcome the common challenges associated with acquiring high-quality ¹³C NMR spectra of labeled xylitol, leading to more accurate and reliable results in your research.

References

  • Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars. Chemical Science (RSC Publishing). Available from: [Link]

  • Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance. Analytical Chemistry (ACS Publications). Available from: [Link]

  • Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. PMC. Available from: [Link]

  • Authentication of the origin of sucrose-based sugar products using quantitative natural abundance (13) C NMR. PubMed. Available from: [Link]

  • Probe Tuning. Emory University. Available from: [Link]

  • tuning and matching 13c and 1h on the broadband direct probe on the bruker drx 400. George Mason University. Available from: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters (ACS Publications). Available from: [Link]

  • Tuning and matching. NESG Wiki. Available from: [Link]

  • Broadband Decoupling: Organic Chemistry Study Guide. Fiveable. Available from: [Link]

  • Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance. PubMed. Available from: [Link]

  • Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega (ACS Publications). Available from: [Link]

  • Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department. Available from: [Link]

  • Nuclear Magnetic Resonance - Spectroscopy. Cengage. Available from: [Link]

  • Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. PMC. Available from: [Link]

  • Tuning Problems for Samples of High Ionic Strength. University of Ottawa NMR Facility Blog. Available from: [Link]

  • 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Solvent interactions determine carbohydrate conformation. PNAS. Available from: [Link]

  • Improved Carbohydrate Structure Generalization Scheme for 1H and 13C NMR Simulations. Analytical Chemistry (ACS Publications). Available from: [Link]

  • 13 Carbon NMR Spectroscopy. Chemistry Steps. Available from: [Link]

  • Video: ¹³C NMR: ¹H–¹³C Decoupling. JoVE. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available from: [Link]

  • Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. Available from: [Link]

  • 13 Carbon NMR. University of Ottawa. Available from: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available from: [Link]

  • BSc Chemistry. e-PG Pathshala. Available from: [Link]

  • Automatic probe tuning and matching. PubMed. Available from: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available from: [Link]

  • How to Shim on a Varian. University of Wisconsin-Madison. Available from: [Link]

  • SHIMMING. University of Potsdam. Available from: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • Shimming an NMR Magnet. University of Illinois. Available from: [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. Available from: [Link]

  • Sample-centred shimming enables independent parallel NMR detection. PMC. Available from: [Link]

  • GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv. Available from: [Link]

  • Sample Preparation. University College London. Available from: [Link]

  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. PMC. Available from: [Link]

  • Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Oxford Instruments. Available from: [Link]

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  • 13C NMR spectrum only showing solvent. Chemistry Stack Exchange. Available from: [Link]

Sources

Resolving co-elution issues with D-[5-13C]xylitol in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, metabolic researchers, and drug development professionals dealing with the chromatographic challenges of stable isotope-labeled polyols.

D-[5-13C]xylitol is a highly polar, non-chromophoric sugar alcohol. Because isotopic labeling does not significantly alter a molecule's physicochemical properties, D-[5-13C]xylitol suffers from the same severe co-elution risks as unlabeled xylitol—specifically with stereoisomers (arabitol, ribitol) and other matrix polyols (sorbitol, mannitol).

Below is a comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to achieve baseline resolution.

Diagnostic Workflow

D13CXylitolWorkflow Start Co-elution of D-[5-13C]xylitol detected in LC-MS/MS CheckMode Identify Chromatographic Mode Start->CheckMode HILIC HILIC Phase (Amide/Zwitterionic) CheckMode->HILIC Ligand Ligand Exchange (Ca2+ or Pb2+ Resin) CheckMode->Ligand RP Reversed-Phase (C18) CheckMode->RP HILIC_Fix Adjust pH & Buffer Increase Column Temp HILIC->HILIC_Fix Ligand_Fix Increase Temp (80-85°C) Decrease Flow Rate Ligand->Ligand_Fix RP_Fix Pre-column Derivatization (e.g., Benzoylation) RP->RP_Fix MS_Check Verify MS/MS MRM Transitions (Exclude Isobaric Interferences) HILIC_Fix->MS_Check Ligand_Fix->MS_Check RP_Fix->MS_Check Resolved Baseline Resolution Achieved MS_Check->Resolved

Diagnostic workflow for resolving D-[5-13C]xylitol co-elution across different HPLC modes.

Troubleshooting FAQs

Q1: Why does D-[5-13C]xylitol co-elute with arabitol and ribitol on my HILIC column, and how do I resolve this? Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) separates analytes based on their partitioning into a water-enriched layer on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions[1]. Pentitols (xylitol, arabitol, ribitol) are stereoisomers with identical molecular weights and nearly identical polarities. Solution: Temperature is a critical thermodynamic driver in HILIC for resolving stereoisomers[2]. Increasing the column temperature alters the hydrogen-bonding dynamics between the polyols and the stationary phase differently for each epimer. Additionally, optimizing the ammonium formate buffer concentration (e.g., 10–20 mM) ensures consistent ionization of the stationary phase, preventing peak broadening and improving the resolution factor.

Q2: I am using a calcium-form ligand-exchange column (e.g., Aminex HPX-87C). D-[5-13C]xylitol is co-eluting with sorbitol. What is the mechanistic cause? Causality: Ligand-exchange columns separate sugar alcohols via a combination of size exclusion and transient coordination between the metal ions (Ca2+) on the resin and the hydroxyl groups of the analytes[3][4]. The spatial orientation of these -OH groups determines the binding affinity. If xylitol and sorbitol co-elute, the kinetic energy of the system is likely too low to allow for rapid mass transfer in and out of the highly cross-linked polymer matrix. Solution: Ligand-exchange chromatography is highly temperature-dependent. You must operate the column at elevated temperatures (typically 80–85 °C). Furthermore, reducing the flow rate (e.g., from 0.6 mL/min to 0.2 mL/min) increases the residence time, allowing the subtle differences in Ca2+-hydroxyl coordination to translate into baseline chromatographic resolution[4][5].

Q3: My LC-MS/MS data shows a distinct peak for D-[5-13C]xylitol, but the quantitative flux data is skewed. Could co-elution still be the problem even with MRM? Causality: Yes. While Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, isotopic labeling introduces isobaric overlaps. For instance, the M+1 or M+2 naturally occurring heavy isotopes of co-eluting hexoses (like glucose or fructose) or other labeled pentitols can share the exact same m/z transition as your D-[5-13C]xylitol target[6]. If they co-elute chromatographically, the mass spectrometer cannot distinguish them, leading to artificially inflated quantitative signals. Solution: Absolute baseline separation is mandatory prior to ionization. Verify your MRM transitions against unlabeled matrix blanks to identify isobaric interferences. If direct LC-MS fails, switch to a pre-column derivatization strategy.

Q4: How does pre-column derivatization resolve polyol co-elution on standard C18 columns? Causality: Sugar alcohols are too hydrophilic to retain on non-polar C18 stationary phases, eluting immediately in the void volume. By reacting the hydroxyl groups with a derivatizing agent (e.g., benzoyl chloride), you convert the highly polar D-[5-13C]xylitol into a hydrophobic polybenzoate ester. The bulky benzoyl groups amplify the slight stereochemical differences between epimers, resulting in drastically different hydrophobic profiles. This allows a standard C18 column to easily resolve xylitol from arabitol, ribitol, and hexoses with high efficiency.

Quantitative Comparison of Chromatographic Modes

Chromatographic ModeTypical Stationary PhaseMobile PhasePrimary Retention MechanismResolution Factor (Rs) vs Isomers
Ligand Exchange Ca2+ Cross-linked Polystyrene (e.g., Aminex HPX-87C)100% H2O (Isocratic)Size exclusion & Ca2+-hydroxyl coordinationModerate to High (Rs > 1.5 at 85°C)
HILIC Amide or Zwitterionic SilicaACN / Aqueous Ammonium Formate (Gradient)Liquid-liquid partitioning & electrostatic interactionLow to Moderate (Highly temp/pH dependent)
Reversed-Phase (Derivatized) C18 (Octadecylsilane)H2O / ACN with 0.1% Formic Acid (Gradient)Hydrophobic interaction of polybenzoate estersVery High (Rs > 2.0)

Step-by-Step Experimental Protocols

Protocol A: High-Temperature Ligand-Exchange Separation

Use this protocol when analyzing D-[5-13C]xylitol in fermentation broths or simple matrices using Refractive Index (RI) or MS detection.

  • System Preparation:

    • Install a calcium-form ligand exchange column (e.g., 300 x 7.8 mm, 9 µm particle size)[4].

    • Flush the system with HPLC-grade Degassed H2O. Do not use organic modifiers or salts , as these will strip the calcium ions from the resin and irreversibly damage the column.

  • Thermodynamic Optimization (Critical Step):

    • Set the column oven temperature to 85 °C . Allow at least 2 hours for the column bed to reach thermal equilibrium. Causality: High heat lowers mobile phase viscosity and increases the rate of ligand-exchange kinetics, sharpening peaks.

  • Flow Rate Adjustment:

    • Set the isocratic flow rate to 0.2 mL/min [4].

  • Self-Validating System Suitability Check:

    • Inject a standard mixture containing 1 mg/mL each of D-xylitol, D-sorbitol, and D-mannitol.

    • Validation Criteria: The system is only suitable for experimental samples if the resolution factor ( Rs​ ) between xylitol and sorbitol is ≥1.5 . If Rs​<1.5 , decrease the flow rate to 0.15 mL/min to increase theoretical plates.

Protocol B: Pre-Column Benzoylation for RP-LC-MS/MS

Use this protocol for complex biological matrices (e.g., plasma, cell lysates) where isobaric interferences confound direct HILIC/MS analysis.

  • Sample Derivatization:

    • Aliquot 50 µL of the biological extract containing D-[5-13C]xylitol into a glass vial.

    • Add 50 µL of 2 M Sodium Hydroxide (NaOH) to ensure alkaline conditions (pH > 10).

    • Add 10 µL of Benzoyl Chloride and vortex immediately for 1 minute.

    • Incubate at room temperature for 15 minutes. Causality: Benzoyl chloride reacts with the five hydroxyl groups of xylitol to form a pentabenzoate derivative, drastically increasing its hydrophobicity.

  • Reaction Quenching & Extraction:

    • Add 50 µL of 20% Phosphoric Acid to neutralize the reaction.

    • Extract the derivatized polyols by adding 200 µL of Hexane. Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new vial, evaporate under nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (50% ACN / 50% H2O with 0.1% Formic Acid).

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

    • Gradient: 50% to 100% Acetonitrile over 10 minutes.

  • Self-Validating System Suitability Check:

    • Monitor the MRM transition for the pentabenzoate derivative of D-[5-13C]xylitol.

    • Validation Criteria: Ensure the peak shape is highly symmetrical (Tailing factor < 1.2). The bulky derivatization guarantees baseline separation from hexoses, validating the quantitative integrity of the MS signal.

Sources

Ideal storage conditions to prevent degradation of D-[5-13C]xylitol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals utilizing D-[5-13C]xylitol in metabolic flux analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) applications. Proper storage is critical not because the 13C isotope is inherently unstable, but because the physical degradation of the polyol matrix can compromise quantitative accuracy and experimental reproducibility.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: What are the ideal long-term storage conditions for D-[5-13C]xylitol powder, and why?

A: For long-term storage (exceeding 2 weeks), D-[5-13C]xylitol powder should be stored at 2°C to 8°C or -20°C in a tightly sealed, light-protected container[1],,[2]. Causality: Xylitol is a highly hygroscopic polyol. If exposed to ambient humidity, water molecules act as a plasticizer, lowering the glass transition temperature of the powder and causing severe caking[3],[4]. While xylitol is not a reducing sugar and does not undergo Maillard browning reactions upon heating[5], absorbed moisture creates a microenvironment that can support opportunistic microbial growth. Microbes can metabolize the tracer, ruining quantitative experiments.

Q2: My D-[5-13C]xylitol powder has clumped together. Is the isotopic label degraded?

A: No, the 13C isotopic label covalently bound at the C5 position is chemically stable and is not degraded by moisture absorption. The clumping is a purely physical phase change driven by hygroscopicity[4]. However, the absorbed water alters the molecular weight of your bulk powder. If you weigh the clumped powder directly, your molarity calculations will be inaccurate due to the unquantified water mass. Troubleshooting: To self-validate the integrity of clumped powder, dissolve a small aliquot in D2O and run a 1H/13C-NMR spectrum. You should observe the characteristic 13C-coupled splitting patterns without degradation byproducts. To prevent clumping, always store the vial in a desiccator.

Q3: How should I store prepared aqueous solutions of D-[5-13C]xylitol?

A: Aqueous solutions are highly susceptible to microbial contamination. Once dissolved, the solution should be sterile-filtered (0.22 µm) or autoclaved. For short-term use (< 1 month), store at 4°C . For long-term storage (up to 6 months), aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C [6]. Causality: Although xylitol is a poor microbial medium compared to glucose[5], certain fungi and bacteria can still metabolize it via conversion to D-xylulose[7]. Microbial metabolism will consume your 13C tracer and excrete labeled byproducts, severely confounding downstream metabolic flux analyses.

Quantitative Data: Hygroscopicity Comparison

To understand why desiccation is critical for D-[5-13C]xylitol compared to other excipients, consider the moisture absorption profiles of common sugar alcohols at 25°C. Xylitol exhibits a sharp increase in moisture uptake at elevated relative humidity (RH).

Relative Humidity (RH)D-Xylitol (% Moisture Gain)Sorbitol (% Moisture Gain)Mannitol (% Moisture Gain)Isomaltitol (% Moisture Gain)
20% ~0.1%~0.2%< 0.1%< 0.1%
40% ~0.2%~0.3%< 0.1%~0.1%
70%+ (Critical) High (Caking Risk) HighLowLow

Data synthesized from comparative hygroscopic analyses of sugar alcohols[3].

Storage Decision Workflow

StorageWorkflow Start D-[5-13C]Xylitol Received State Physical State? Start->State Powder Solid Powder State->Powder Dry Solution Aqueous Solution State->Solution Dissolved StorageTimeP Storage Duration? Powder->StorageTimeP Sterilize Sterile Filter (0.22 µm) or Autoclave Solution->Sterilize ShortP < 2 Weeks Room Temp (Desiccated) StorageTimeP->ShortP Short-term LongP > 2 Weeks 2-8°C or -20°C (Sealed) StorageTimeP->LongP Long-term StorageTimeS Storage Duration? ShortS < 1 Month Store at 4°C StorageTimeS->ShortS Short-term LongS > 1 Month Aliquot & Store at -80°C StorageTimeS->LongS Long-term Sterilize->StorageTimeS

Workflow for determining optimal D-[5-13C]xylitol storage conditions.

Standard Operating Procedure: Preparation and Storage of D-[5-13C]Xylitol Solutions

To ensure absolute trustworthiness in your metabolic tracing experiments, follow this self-validating protocol for preparing stock solutions.

Step 1: Equilibration Remove the sealed vial of D-[5-13C]xylitol from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately condenses moisture onto the hygroscopic powder, altering its mass and compromising quantitative accuracy[3].

Step 2: Gravimetric Preparation Weigh the required mass using an analytical balance. Dissolve the powder in LC-MS grade or ultra-pure water (e.g., 18.2 MΩ·cm) to achieve your target stock concentration (e.g., 100 mM).

Step 3: Sterilization Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter into a sterile, endotoxin-free tube. Causality: PES filters have low extractables and do not bind polyols, ensuring 100% recovery of your expensive labeled compound while removing microbial contaminants.

Step 4: Self-Validation (Baseline Aliquot) Remove a 50 µL aliquot of the sterile stock. Dilute with D2O and perform a baseline 1D 1H-NMR and 13C-NMR. Store this spectrum securely. Causality: This establishes a purity baseline. If experimental anomalies occur months later, you can run a new NMR on the stored stock and compare it to the baseline to definitively rule out tracer degradation or contamination.

Step 5: Aliquoting and Cryopreservation Divide the remaining stock into single-use aliquots (e.g., 1 mL per vial) to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months[6].

References[8] Xylitol-1-13C (Xylite-1-13C) | Stable Isotope | MedChemExpress. medchemexpress.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2uHuNG8XlvWaonM9nQ8Vc1cG63x8NZonRTZxJSgrCioxhpSCOC9NyJh6lAKFBhCFy4xwv_mOOofZpOZd4FG0sprXPn2lH-UNnuuyQMBwkSLD6APrMfd1hIzx-UwuTdO3u7XIgls6YsrqXNo=[9] Xylitol - PubChem - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHej3ZmyH8JGmiidEPWsPokTQqF6E99EKD9G0rj38G92JxN5lENif9lUF_vmszYAgE4RB3frDA4KZNLo1L4Qi-ZSH8puDFaOGRsM2FRGZ4vTTZSFioKtfoxILhnrrpOjM9ja_DQzqJW3D2nlLo=[1] D-Xylitol (5-¹³C, 99%) - Cambridge Isotope Laboratories. isotope.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz-xGX7GppjDgdkmrTCs0499q9UEgqDGKrJnUKev78Cfct_Rhw5ZJQ3yV-vivhjFh8ZiRdOAO6nIWN244xMHDu6xGJ7IRdVGDKOpz3ghJUCDnaPFa2URPpRRUT3UYIVNfkCOrm1RyfGssesXwbAqTydcMHVlVtDHPoE72YFNH5oCCYKbCN-JEm1afwp99LTwhVuE6PlXnHP0KgyvIbJWuLQ1WUmgEvSZ0aCttHDyXlfirU5idAvhJRz-cBWnz4_VR3CfTBcBezgpefju_ZeKjsbmp-nWwH[4] A Comparative Analysis of the Hygroscopic Properties of Isomaltitol and Other Common Sugar Alcohols - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsH5b5uaq0TLbwHPsvMai1DvXg_VVHOBG6wGMznWqqwLxIJhFrs7Un9OOxnTboC3qtsyc9kZwMs_X1bqiWtNSyR4oYvzD8ZROcEEytqDyUC8m_a_Wa4YDWuvfKHStru4MwqUKmOubbaZaUO3hOXBZodePXaW7iqItCkC7e7FapjoBAFRIlhLT__TarmUb2jIcrMcJmPw0xt1Jd0ZpoJO5XCsWBboavpMD0yfrGr0K9y_5w3a4AVVFHvYYUxe8REVlR[2] D-xylitol[2-13C] | CAS 87-99-0 (unlabeled) - Kaaris Lab. kaarislabs.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1_jkjMkYQIt7ku4LfVR6OkVmn6vtLhEmc8pK7HMZ8aAXJCjftiS3vt06ngcHEZeQ7s4Na-F2xL0JFVYw0eT9H6d1FhEgmh_-idHUHcHMijMvDSaf9meWePF6oHGqtn1e6pBePfQ==[10] XYLITOL - Ataman Kimya. atamanchemicals.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHXL2lPYTlJic63eNU-MS1gX_p1soNEDc8RlgUS4FYLll9UqIiOuRhPJzgb7BNEksrmU8tmVZTCZsaFYZOPw4TDESJeMkMJpWsNhmqF57VBVjKA9oBR9YfuvRzOv-wuR6bQFVIdqUFq_n4[5] Xylitol Properties and Identification - IOSR Journal. iosrjournals.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5cE6N1wFUxkyAUOU203P4OjMhjD769Ad7q_6NxQSB5Hb7x-xAw_uafmczTZTi3AtGdesUJRLDTXBtWcZCuyQxEeLK0Cfg_72JfL8GB_sY4ONE1I5-9fTE7RTtHC_iocs7mHTG5DbwKN7pDOUuvL0CeVD9M2B5UM2K7ovdM5OuMrceYiV-9_Fhl7lG[6] Physicochemical properties of xylitol. xylitgum.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhhrO5YAqpO3yJOiVjP_ZAMrB6CuzHB68pq4HPTsWdxYEZ_1Y0iFysZ_FBhLGdOoViO8zGP9Wrzo5Qf3eMMdTyMym1XfATjP4vUfqunr8YuM0I-Wvdnz8ZP9CxWBhOGusrPFdyeTe7VmQ=[7] SAFETY DATA SHEET - Santa Cruz Biotechnology. scbt.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7oROPxgylex_ou-rtbCl9HuCCDlIFIFuYR4POAN-xPi6f2S3uaH1z6-bNcUwG97kvhZ2WUMpjtZo20-R76rwLW89MkAG8ylSNh3-aqAx9pRVbvL8UVk1mEcS-0omI9VInFZAKgsOod1v6zpjQpcw[3] Safety Data Sheet - ChemScene. chemscene.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsecqPDvOhEEQEe90M-AbuTa4CSoOnEekFQJqPi_Hu8naiESIXmZz4LtDkiI6vKlgDEqB74j2QctG_6G6QIFhXmwJtVMSmtWCOvz0lS_QsMZsRB06tOC05KU-7-yQump3SL6auko0Qt5WcL6DU8QDC8aWPXthngtlTo6XI90YjT2CCqd2Ep8dSM-VS4Y9R9XOU

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Validation & Comparative

Validation of D-[5-13C]xylitol as a quantitative mass spec internal standard

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Validation of D-[5-¹³C]xylitol as a Quantitative Mass Spectrometry Internal Standard

Authored by a Senior Application Scientist

In the landscape of quantitative bioanalysis, the precision and accuracy of mass spectrometry are paramount. The integrity of pharmacokinetic, toxicokinetic, and metabolic profiling studies hinges on the reliability of the data produced. A critical component in achieving this reliability is the use of an appropriate internal standard (IS). This guide provides an in-depth, evidence-based validation of D-[5-¹³C]xylitol as a robust internal standard for the quantitative analysis of xylitol, tailored for researchers, scientists, and drug development professionals.

The Foundational Role of Internal Standards in Quantitative Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variations in sample preparation, matrix effects, and instrument response. An internal standard is a compound added in a known, constant amount to all samples, calibrators, and quality controls. Its purpose is to normalize for variations in the analytical process, thereby improving the precision and accuracy of the measurement of the analyte of interest.

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to those of the unlabeled analyte.

D-[5-¹³C]xylitol: A Superior Choice for Xylitol Quantification

Xylitol, a five-carbon sugar alcohol, is used as a sugar substitute and has various physiological roles. Accurate quantification of xylitol is crucial in food science, clinical diagnostics, and metabolic research. D-[5-¹³C]xylitol is a form of xylitol where one of the carbon atoms at the C5 position has been replaced with the stable, heavier isotope, carbon-13. This single substitution results in a molecule that is chemically identical to native xylitol but has a molecular weight that is one Dalton higher.

The key advantages of using D-[5-¹³C]xylitol as an internal standard are:

  • Co-elution with the Analyte: Due to their identical chemical structures, D-[5-¹³C]xylitol and xylitol exhibit the same chromatographic behavior, ensuring they experience the same matrix effects.

  • Similar Ionization Efficiency: The ionization efficiency of D-[5-¹³C]xylitol is virtually identical to that of xylitol, leading to a consistent analyte-to-internal standard response ratio.

  • Mass Resolution: The one-Dalton mass difference is easily resolved by modern mass spectrometers, allowing for simultaneous and independent quantification of both the analyte and the internal standard.

Experimental Validation Protocol for D-[5-¹³C]xylitol

A rigorous validation process is essential to demonstrate the suitability of an internal standard. The following sections outline the key experiments required to validate D-[5-¹³C]xylitol.

Materials and Reagents
  • Analytes: D-xylitol, D-[5-¹³C]xylitol

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Matrix: The biological matrix of interest (e.g., plasma, urine, or cell culture media)

Stock Solutions and Calibration Standards
  • Primary Stock Solutions: Prepare individual stock solutions of D-xylitol and D-[5-¹³C]xylitol in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the D-xylitol stock solution to create a series of calibration standards. The concentration range should encompass the expected physiological or experimental concentrations of xylitol.

  • Internal Standard Working Solution: Prepare a working solution of D-[5-¹³C]xylitol at a fixed concentration. The optimal concentration should be determined experimentally to provide a robust signal without causing detector saturation.

Sample Preparation Workflow

The following workflow illustrates a typical protein precipitation method for plasma samples.

cluster_prep Sample Preparation s1 Aliquot 50 µL of plasma sample s2 Add 10 µL of D-[5-13C]xylitol Internal Standard Working Solution s1->s2 s3 Add 200 µL of cold acetonitrile to precipitate proteins s2->s3 s4 Vortex for 1 minute s3->s4 s5 Centrifuge at 14,000 rpm for 10 minutes s4->s5 s6 Transfer supernatant to a new tube s5->s6 s7 Evaporate to dryness under a stream of nitrogen s6->s7 s8 Reconstitute in 100 µL of mobile phase s7->s8 s9 Inject into LC-MS/MS system s8->s9

Caption: A standard protein precipitation workflow for plasma samples.

LC-MS/MS Method Development
  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like xylitol. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like ammonium formate is a good starting point.

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for maximum sensitivity and selectivity. The MRM transitions for xylitol and D-[5-¹³C]xylitol need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-xylitol151.189.115
D-[5-¹³C]xylitol152.190.115

Table 1: Example MRM transitions for D-xylitol and D-[5-¹³C]xylitol. These values should be empirically optimized for the specific instrument used.

Validation Parameters and Acceptance Criteria

The validation of the analytical method using D-[5-¹³C]xylitol as an internal standard should be performed in accordance with regulatory guidelines.

Linearity

The linearity of the method is assessed by analyzing a series of calibration standards over the desired concentration range. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).

Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day).

  • Acceptance Criteria: The intra- and inter-day accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The intra- and inter-day precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1095.88.298.111.5
Low30102.35.6101.57.8
Mid30098.74.199.25.3
High800101.13.5100.44.9

Table 2: Representative accuracy and precision data for the quantification of xylitol using D-[5-¹³C]xylitol as an internal standard.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix. The use of a stable isotope-labeled internal standard like D-[5-¹³C]xylitol is expected to compensate for matrix effects.

The matrix factor (MF) can be calculated as follows:

MF = (Peak area of analyte in the presence of matrix) / (Peak area of analyte in a neat solution)

The internal standard-normalized MF is then calculated to assess the effectiveness of the IS in correcting for matrix effects.

  • Acceptance Criteria: The CV of the internal standard-normalized MF across different lots of the biological matrix should be ≤ 15%.

Stability

The stability of xylitol in the biological matrix must be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparison with Alternative Internal Standards

While D-[5-¹³C]xylitol is an excellent choice, it is instructive to compare it with other potential internal standards.

Internal StandardAdvantagesDisadvantages
D-[5-¹³C]xylitol Co-elutes with analyte, identical ionization efficiency, minimal isotopic effect.Higher cost compared to non-labeled analogs.
Deuterated Xylitol (e.g., D-xylitol-d7) Similar properties to the analyte.Potential for chromatographic separation from the analyte (isotopic effect), potential for back-exchange of deuterium atoms.
Structural Analogs (e.g., Sorbitol) Lower cost.Different chromatographic retention times, different ionization efficiencies, may not adequately compensate for matrix effects.

Table 3: Comparison of D-[5-¹³C]xylitol with other potential internal standards for xylitol quantification.

G cluster_ideal Ideal Internal Standard cluster_acceptable Acceptable Alternative cluster_less_ideal Less Ideal Alternative D5C13Xylitol D-[5-13C]xylitol DeuteratedXylitol Deuterated Xylitol D5C13Xylitol->DeuteratedXylitol Superior due to no isotopic effect StructuralAnalog Structural Analog DeuteratedXylitol->StructuralAnalog Superior due to closer chemical properties

Caption: Hierarchy of internal standard suitability for xylitol quantification.

Conclusion

The empirical data and theoretical principles overwhelmingly support the use of D-[5-¹³C]xylitol as the internal standard of choice for the quantitative analysis of xylitol by LC-MS. Its chemical identity with the analyte ensures that it accurately tracks and corrects for variations throughout the analytical process, from sample preparation to detection. While the initial cost may be higher than that of other alternatives, the enhanced data quality, reliability, and reduced risk of failed validation studies provide a compelling return on investment for any research or clinical application demanding the highest level of analytical rigor.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Comparative Guide: Kinetic Isotope Effects of D-[5-¹³C]xylitol vs. Unlabeled D-xylitol

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and metabolic researchers, selecting the correct isotopic tracer is the difference between observing a natural biological process and artificially perturbing it. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between unlabeled D-xylitol and its stable isotope-labeled counterpart, D-[5-¹³C]xylitol[1]. We will analyze their kinetic isotope effects (KIE), structural causality, and performance in mass spectrometry-based Metabolic Flux Analysis (MFA).

Enzymatic Causality: The Physics of the ¹³C Isotope Effect

The utility of a metabolic tracer hinges on its ability to evade the primary kinetic isotope effect. The KIE is defined as the ratio of reaction rates between light and heavy isotopologues ( klight​/kheavy​ ).

When a heavy isotope is placed directly at the site of bond cleavage, the increased mass lowers the zero-point energy of the bond, requiring more activation energy to reach the transition state. For example, substituting deuterium at the C2 position of xylitol (e.g., D-[2-²H]xylitol) results in a massive primary KIE ( kH​/kD​≈1.7−2.4 ) during oxidation by [2]. This "heavy drug" effect artificially bottlenecks the pathway, rendering deuterated variants highly problematic for accurate flux analysis.

Conversely, D-[5-¹³C]xylitol places a Carbon-13 atom at the C5 position. The rate-limiting metabolic step catalyzed by XDH involves the oxidation of the C2 hydroxyl group to form D-xylulose[2]. Because the ¹³C label is located three bonds away from the reaction center, it cannot induce a primary KIE. It only exerts a remote secondary KIE, which routinely clock at a negligible ≈1.000 to 1.001 [3]. Consequently, the enzyme cannot distinguish between the labeled and unlabeled substrate, ensuring absolute kinetic equivalence.

G Xylitol D-[5-13C]Xylitol (Tracer) XDH Xylitol Dehydrogenase (Oxidation at C2) Xylitol->XDH Xylulose D-[5-13C]Xylulose (Intermediate) XDH->Xylulose XK Xylulokinase (Phosphorylation) Xylulose->XK X5P D-[5-13C]Xylulose-5-P (Active Metabolite) XK->X5P

Metabolic routing of D-[5-13C]xylitol. The C5 label remains intact during C2 oxidation.

Quantitative Performance Comparison

To facilitate experimental design, the following table summarizes the physicochemical and kinetic differences between the two molecules.

ParameterUnlabeled D-XylitolD-[5-¹³C]Xylitol
Molecular Formula C₅H₁₂O₅C₄(¹³C)H₁₂O₅
Exact Mass 152.0685 Da153.0718 Da
Primary KIE (C2 Oxidation) Standard Baseline ( k=1 )N/A (Label is at C5)
Secondary KIE ( k12​/k13​ ) Standard Baseline ( k=1 ) ≈1.000−1.002
Chromatographic Shift Reference Retention TimeNone (Absolute Co-elution)
Primary Application Baseline Metabolism StudiesMFA Tracer, LC-MS Internal Standard

Self-Validating Experimental Protocols

To prove kinetic equivalence in your own laboratory, or to utilize D-[5-¹³C]xylitol for MFA, follow these self-validating workflows. The causality behind each step is explained to ensure rigorous assay design.

Protocol A: Competitive LC-MS/MS Assay for KIE Determination

This protocol uses a competitive internal standard method to measure the KIE. By mixing the substrates 1:1, any matrix effects or ionization variations in the mass spectrometer are perfectly canceled out.

Workflow Step1 1. Prepare 1:1 Equimolar Mixture (Unlabeled : 13C-Xylitol) Step2 2. Initiate XDH Enzymatic Assay (Target 50% Substrate Depletion) Step1->Step2 Step3 3. Quench Reaction (Cold Methanol Extraction) Step2->Step3 Step4 4. LC-MS/MS Isotope Dilution Analysis (Measure m/z 151 vs 152 in negative mode) Step3->Step4 Step5 5. Calculate KIE (Ratio T50 / Ratio T0) Step4->Step5

Self-validating LC-MS/MS workflow for determining the competitive 13C kinetic isotope effect.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution containing exactly a 1:1 molar ratio of unlabeled D-xylitol and D-[5-¹³C]xylitol in 50 mM Tris-HCl buffer (pH 8.0). Causality: Establishing a perfect baseline ratio ( T0​ ) is the internal control that validates the entire system.

  • Enzymatic Reaction: Add 100 µM NAD⁺ and 10 nM purified Xylitol Dehydrogenase (XDH). Incubate at 37°C.

  • Targeted Quenching: Monitor the reaction spectrophotometrically (NADH absorbance at 340 nm). Once exactly 50% of the NAD⁺ is reduced, immediately quench the reaction by adding 4 volumes of pre-chilled (-80°C) 80% methanol. Causality: Quenching at 50% conversion maximizes the observable isotopic enrichment in the remaining substrate pool. Cold methanol instantly denatures the enzyme, preventing post-quench metabolic skewing.

  • LC-MS/MS Analysis: Centrifuge the quenched lysate and inject the supernatant into a HILIC-LC-MS/MS system. Monitor the [M-H]⁻ transitions for unlabeled ( m/z 151.06) and ¹³C-labeled ( m/z 152.06) xylitol.

  • Data Interpretation: If the ratio of unlabeled to labeled xylitol remains exactly 1:1 at 50% conversion, the KIE is exactly 1.000, confirming kinetic equivalence.

Protocol B: Metabolic Flux Analysis (MFA) in Cell Culture

Because D-[5-¹³C]xylitol exhibits no primary KIE, it is the premier choice for tracking pentose phosphate pathway (PPP) flux[1].

Step-by-Step Methodology:

  • Media Formulation: Replace standard glucose/xylitol in the culture media with 10 mM D-[5-¹³C]xylitol.

  • Cell Incubation: Plate mammalian cells (e.g., HEK293) at 2×106 cells/well. Introduce the labeled media and incubate for 0, 15, 30, and 60 minutes.

  • Metabolite Extraction: Aspirate media, wash rapidly with ice-cold PBS, and quench metabolism using -20°C Acetonitrile:Methanol:Water (40:40:20). Causality: Rapid washing removes extracellular tracer, while the cryogenic solvent halts all intracellular kinase/dehydrogenase activity instantly.

  • Downstream Analysis: Analyze the lysate via LC-MS/MS to track the M+1 isotopologue enrichment in downstream metabolites (e.g., D-xylulose-5-phosphate and Ribose-5-phosphate).

Conclusion

For analytical chemists and drug developers, the choice between unlabeled D-xylitol and D-[5-¹³C]xylitol is dictated by the application. Unlabeled D-xylitol remains the standard for bulk formulation and baseline in vitro kinetic mapping. However, when absolute quantification or metabolic flux tracking is required, D-[5-¹³C]xylitol is vastly superior to deuterated alternatives . By placing the heavy isotope at the C5 position—distal to the C2 oxidation site—it completely bypasses the primary kinetic isotope effect, functioning as a kinetically invisible, non-perturbing tracer.

References

  • Catalytic mechanism of Zn2+-dependent polyol dehydrogenases: kinetic comparison of sheep liver sorbitol dehydrogenase with wild-type and Glu154→Cys forms of yeast xylitol dehydrogenase Source: Biochemical Journal URL:[Link]

  • Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy Source: Journal of the American Chemical Society URL:[Link]

Sources

Safety Operating Guide

Physicochemical Profiling and Hazard Assessment

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in isotopic labeling and metabolic tracing, I frequently encounter confusion regarding the handling of stable isotope-enriched compounds. D-[5-13C]Xylitol is a critical reagent used in advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to trace the pentose phosphate pathway and intermediate carbohydrate metabolism.

Because it carries an isotopic label, many laboratory professionals mistakenly apply radiological disposal protocols to it. D-[5-13C]Xylitol is a stable isotope, not a radioisotope. It emits no radiation and requires no shielding[1]. However, improper disposal can lead to severe analytical cross-contamination in sensitive lab environments and skew environmental isotopic baselines.

The following guide outlines the self-validating, step-by-step procedures for the safe and compliant disposal of D-[5-13C]Xylitol, bridging the gap between standard chemical safety and the specialized needs of an isotope laboratory.

Before executing any disposal protocol, we must establish the baseline hazards of the parent compound. The stable isotope Carbon-13 ( 13 C) does not alter the chemical toxicity or reactivity of xylitol[]. Therefore, the disposal logistics are governed by the safety data sheet (SDS) of standard unlabeled D-Xylitol[3].

Table 1: Hazard and Disposal Profiling for D-[5-13C]Xylitol

ParameterSpecification / ClassificationOperational Rationale
Toxicity Classification Non-hazardous (Not classified under GHS)[3]Does not require specialized toxic waste handling unless mixed with hazardous solvents.
Radiological Hazard None (Stable Isotope)[1]Do not place in radioactive waste bins; this causes costly and unnecessary regulatory escalation.
Environmental Impact High Biological Oxygen Demand (BOD)[4]Must not be poured down the drain. Microbial degradation in sewage depletes local oxygen[5].
Physical State Hazards Combustible dust potential[3]Powders must be handled away from ignition sources; sweeping should avoid dust generation[3].
Required PPE Nitrile gloves, safety glasses, lab coat[1]Prevents skin/eye irritation and prevents human contamination of the highly sensitive 13 C reagent.

The Causality Behind Isotope Segregation

If D-[5-13C]Xylitol is non-toxic, why can't it be discarded in the standard municipal trash or washed down the sink? The necessity for strict disposal protocols stems from analytical integrity and environmental responsibility , not acute toxicity.

  • Prevention of Isotopic Cross-Contamination: In facilities utilizing Isotope Ratio Mass Spectrometry (IRMS) or high-resolution NMR, ambient contamination by 13 C-enriched dust can ruin natural abundance background readings. Segregating isotope waste into sealed, dedicated containers ensures that trace powders do not become airborne and settle on adjacent labware[].

  • Environmental Isotopic Skewing: Discharging concentrated 13 C compounds into the local wastewater system can artificially alter the natural 13 C/ 12 C ratio in local aquatic ecosystems. Environmental scientists rely on these natural ratios to study carbon cycling; anthropogenic dumping of enriched carbon disrupts this field of study.

  • Regulatory Compliance: Most institutional Environmental Health and Safety (EH&S) policies mandate that all synthetic laboratory chemicals, regardless of toxicity, be collected for professional incineration to minimize the burden on municipal water treatment facilities[3].

Step-by-Step Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be documented and isolated from other waste streams.

Phase 1: Segregation and Containment
  • Isolate the Waste Stream: Do not mix D-[5-13C]Xylitol with other organic or inorganic chemical waste[6]. Create a dedicated waste stream specifically for "Stable Isotope Carbohydrate Waste."

  • Solid Waste Collection: For unused powder, contaminated weigh boats, or bench paper, carefully place the items into a sealable, puncture-resistant plastic container[1]. If a spill occurs, do not use compressed air or dry sweeping, which generates combustible dust[3]. Instead, use a damp absorbent cloth to wipe up the powder, and place the cloth in the solid waste container.

  • Liquid Waste Collection: If the D-[5-13C]Xylitol is dissolved in water or a buffer, collect the effluent in a high-density polyethylene (HDPE) carboy. If it is dissolved in a hazardous organic solvent (e.g., methanol), the waste must be re-classified based on the hazards of the solvent[6].

Phase 2: Labeling and Storage
  • Accurate Nomenclature: Label the container clearly. Do not simply write "Xylitol." The label must read: "Non-Hazardous Chemical Waste: D-[5-13C]Xylitol (Stable Isotope Enriched)."

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from direct heat or moisture, as xylitol is highly hygroscopic[1].

Phase 3: Handover and Final Destruction
  • EH&S Transfer: Submit a waste pickup request to your institutional EH&S department. Ensure the manifest clearly states that the material contains no radioisotopes[].

  • Incineration: The preferred and standard industry method for disposing of stable isotope-labeled organic compounds is high-temperature incineration via an approved waste management facility[3][6]. Incineration converts the compound into 13 CO 2​ and H 2​ O, which safely disperses into the atmosphere, diluting the 13 C back into the global carbon pool without localized accumulation.

Operational Workflow Visualization

The following diagram illustrates the logical decision-making process for managing D-[5-13C]Xylitol waste at the benchtop.

G Start D-[5-13C]Xylitol Waste Generated CheckMix Mixed with Hazardous Solvents? Start->CheckMix MixedYes Classify by Most Hazardous Component CheckMix->MixedYes Yes MixedNo Pure Isotope / Aqueous Solution CheckMix->MixedNo No Segregate Segregate in Dedicated Isotope Container MixedYes->Segregate MixedNo->Segregate Label Label: 'Non-Hazardous Waste - 13C Enriched' Segregate->Label EHS Transfer to EH&S for Incineration Label->EHS

Caption: Decision workflow for the segregation and disposal of D-[5-13C]Xylitol waste.

References

  • Carl ROTH. "Safety Data Sheet: Xylitol ≥98,5 %, Ph.Eur., for biochemistry." carlroth.com. Available at: [Link][5]

  • Metasci. "Safety Data Sheet Xylitol." metasci.ca. Available at:[Link][3]

  • Carl ROTH. "Safety Data Sheet: Xylitol (Malta)." carlroth.com. Available at:[Link][4]

Sources

Personal protective equipment for handling D-[5-13C]Xylitol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of stable isotope-labeled compounds not just as a matter of occupational safety, but as an exercise in extreme analytical preservation.

D-[5-13C]Xylitol is a critical, high-value standard used extensively in metabolic flux analysis—specifically for tracing carbon routing through the non-oxidative phase of the Pentose Phosphate Pathway (PPP)[1][2]. Because xylitol is a naturally occurring sugar alcohol and is Generally Recognized As Safe (GRAS)[3], the toxicological risks to the operator are virtually zero. However, the operational risks to the sample are immense.

To handle D-[5-13C]Xylitol successfully, we must implement a Dual-Purpose Safety and Logistics Protocol . This framework ensures that the operator is protected from nuisance dust while mathematically guaranteeing that the expensive, isotopically pure 13C standard remains free from natural abundance carbon (12C) contamination, ambient moisture, and microbial degradation.

Quantitative Hazard and Physicochemical Profile

Before handling, it is crucial to understand the physical behavior of the compound. D-[5-13C]Xylitol is marginally hygroscopic and prone to static charge, which dictates our handling strategy[3].

Property / Hazard ParameterValue / DescriptionOperational Implication
Chemical Formula 13C1​C4​H12​O5​ Stable isotope; non-radioactive . No radiation safety protocols required.
Molecular Weight ~153.14 g/mol (Isotopically adjusted)Crucial for precise molarity calculations in LC-MS/NMR workflows.
Toxicity / Exposure Very low (GRAS); No OSHA PELNon-toxic[3]. Large oral ingestions may cause mild laxative effects.
Physical State White crystalline powderActs as a mild mechanical irritant to eyes and respiratory tract if aerosolized.
Solubility Very soluble in water/ethanolSpills can be easily neutralized and cleaned with deionized (DI) water[4].
Hygroscopicity Marginally hygroscopicMust be stored desiccated (<65% RH) to prevent caking and mass-weighing errors[3].

The Dual-Purpose PPE Strategy

When handling D-[5-13C]Xylitol, your Personal Protective Equipment (PPE) serves as a barrier against cross-contamination just as much as it serves as a safety shield. Do not substitute these specific items, as standard lab equipment can introduce exogenous carbon.

  • Hand Protection: Powder-Free Nitrile Gloves

    • The Causality: Powdered gloves or latex can shed particulates that severely contaminate high-resolution Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectra. Nitrile provides an impermeable barrier against human skin oils (which contain natural 12C lipids) that could easily transfer to the highly soluble xylitol crystals.

  • Eye Protection: Snug-Fitting Safety Goggles

    • The Causality: While xylitol is non-toxic, it is a fine crystalline powder[4]. Drafts from analytical balances or fume hoods can aerosolize micro-particles, causing mechanical eye irritation.

  • Body Protection: 100% Cotton or Anti-Static Lab Coat

    • The Causality: Synthetic lab coats generate static electricity. Because xylitol powder holds a static charge, synthetic fibers can cause the expensive isotope to "jump" out of the weigh boat. Furthermore, a dedicated coat prevents ambient lint from introducing uncharacterized carbon into your metabolic assays.

  • Respiratory Protection: N95/P100 Respirator (Conditional)

    • The Causality: Only required if handling bulk quantities (>50g) outside of a containment hood. For standard mg-scale isotopic handling, working inside a ductless weighing enclosure or biological safety cabinet negates the need for a respirator.

Step-by-Step Operational Workflow: Weighing and Dissolution

To ensure a self-validating system where the isotopic integrity is maintained from vial to assay, follow this strict gravimetric transfer protocol.

Step 1: Environmental Decontamination Wipe down the interior of the analytical balance enclosure with LC-MS grade methanol or 70% ethanol. Allow it to flash-evaporate. Reasoning: This removes ambient carbon dust and natural abundance sugars left by previous operators.

Step 2: Static Mitigation Pass a static-eliminating ionizing gun over the weighing area, the PTFE-coated spatula, and the weigh boat (or sterile glass vial). Reasoning: D-[5-13C]Xylitol crystals will cling to charged surfaces, leading to incomplete transfers and inaccurate concentration calculations.

Step 3: Gravimetric Transfer Tare the vial. Open the primary D-[5-13C]Xylitol container and transfer the required mass swiftly. Reasoning: Because the compound is marginally hygroscopic, prolonged exposure to ambient humidity will cause the powder to absorb water weight, leading to artificially inflated mass readings and subsequently dilute stock solutions[3].

Step 4: Immediate Dissolution Immediately cap the primary isotope container. Add your target solvent (e.g., D2​O for NMR, or ultra-pure LC-MS grade water) directly to the weighed vial. Vortex until completely clear.

Step 5: Desiccated Storage Seal the primary powder container with Parafilm, place it inside a secondary desiccator containing active silica gel, and store at 2–8°C[5]. Reasoning: While xylitol resists fermentation by most microorganisms[3], cold, dry storage prevents caking and preserves the chemical stability of the 13C label for years.

Process Visualization

G Start Start: D-[5-13C]Xylitol Handling PPE Don Dual-Purpose PPE (Nitrile, Goggles, Anti-Static Coat) Start->PPE Prep Decontaminate Workspace (LC-MS Grade Solvents) PPE->Prep Weigh Anti-Static Weighing (Minimize Humidity Exposure) Prep->Weigh Dissolve Immediate Dissolution in Ultra-Pure Solvent Weigh->Dissolve Spill Spill Response & Aqueous Disposal Weigh->Spill If spilled Store Desiccated Storage (2-8°C) Dissolve->Store Spill->Store Waste routing

Workflow for the safe handling, weighing, and dissolution of D-[5-13C]Xylitol.

Spill Response and Disposal Plans

Because D-[5-13C]Xylitol is environmentally benign, disposal protocols are governed more by laboratory hygiene than by environmental toxicity.

  • Dry Spills (Milligram Scale): Do not attempt to recover spilled isotopic powder for experimental use, as its isotopic purity is immediately compromised upon contact with the benchtop. Wipe up the spill using a lint-free cloth dampened with DI water. Dispose of the cloth in standard non-hazardous solid waste.

  • Aqueous Waste Disposal: Unused aqueous solutions of D-[5-13C]Xylitol are non-hazardous and are not regulated by RCRA. They can typically be disposed of down the laboratory drain with copious amounts of water. Note: If the xylitol has been introduced into a biological matrix (e.g., cell culture media or plasma), the waste must be treated according to the biological hazard level of that matrix (usually requiring autoclaving or bleach treatment prior to disposal).

  • Isotope Tracking: While stable isotopes do not require radiation safety tracking, highly sensitive metabolic tracing labs may require 13C-enriched waste to be disposed of in dedicated "High-Abundance Isotope" carboys. This prevents high concentrations of 13C from cross-contaminating the laboratory's shared LC-MS plumbing systems.

References

  • Title: Xylitol - PubChem Compound Summary Source: National Institutes of Health (NIH) URL: [Link]

Sources

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